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  • Product: 2-Chloro-3-fluoro-5-methylphenol
  • CAS: 1807168-54-2

Core Science & Biosynthesis

Foundational

2-Chloro-3-fluoro-5-methylphenol safety data sheet SDS download

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-5-methylphenol and Its Analogs Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-3-fluoro-5-methylphenol was not publicly available at the t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-5-methylphenol and Its Analogs

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-3-fluoro-5-methylphenol was not publicly available at the time of this writing. The following guide has been synthesized from SDSs of structurally similar compounds, including 2-Chloro-5-methylphenol and 2-Chloro-5-fluorophenol. This information should be used as a precautionary guide, and a substance-specific risk assessment should always be conducted before handling.

Introduction: Understanding the Hazard Profile

2-Chloro-3-fluoro-5-methylphenol is a halogenated phenolic compound. Based on data from its structural analogs, it is anticipated to be a hazardous substance requiring careful handling to minimize risk to researchers and laboratory personnel.[1][2] The presence of chlorine and fluorine atoms on the phenol ring can significantly influence its chemical reactivity and toxicological properties.[2]

The primary hazards associated with structurally similar compounds include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1][3][5][6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][4]

  • Sensitization: May cause an allergic skin reaction.[1][5]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[5][7]

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive approach to safety is paramount when handling potentially hazardous chemicals. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 2-Chloro-3-fluoro-5-methylphenol should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4][5][8]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5][8][9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[4][5][8][10]

Administrative Controls: Standard Operating Procedures
  • Risk Assessment: Before any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

  • Training: All personnel handling the substance must be trained on its potential hazards and safe handling procedures.

  • Restricted Access: The area where the chemical is stored and handled should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory when handling 2-Chloro-3-fluoro-5-methylphenol and its analogs:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye damage.[4][8][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation, burns, and allergic reactions.[5][6][8]
A lab coat or chemical-resistant apron.To protect the body from splashes and spills.[8][11][12]
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as handling large quantities or in case of ventilation failure.To prevent inhalation of harmful vapors.[4][10]

Chemical Storage and Handling: A Step-by-Step Protocol

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][12]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4]

  • Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[8]

Experimental Workflow: Safe Handling Protocol
  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents.

  • Dispensing:

    • Carefully open the container inside the fume hood.

    • Use appropriate tools (e.g., spatula, pipette) to dispense the required amount of the chemical.

    • Avoid generating dust or aerosols.

  • Reaction Setup:

    • Perform all manipulations within the fume hood.

    • Ensure all reaction vessels are properly secured.

  • Post-Handling:

    • Tightly seal the container and return it to the designated storage area.

    • Clean all equipment thoroughly.

    • Decontaminate the work area.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[6]

Emergency Procedures: Rapid and Effective Response

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][8] Seek immediate medical attention.[4][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in a Sealed Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report end Response Complete report->end

Caption: Chemical Spill Response Workflow

Waste Disposal: Environmental Responsibility

Chemical waste must be managed in a manner that protects both human health and the environment.

  • Waste Collection: Collect all waste containing 2-Chloro-3-fluoro-5-methylphenol in a designated, properly labeled, and sealed container.[8]

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[8] Do not dispose of it down the drain or with regular trash.[6][8]

Physical and Chemical Properties of Structural Analogs

The following table summarizes some of the key physical and chemical properties of related compounds. These values can provide an estimation for the properties of 2-Chloro-3-fluoro-5-methylphenol.

Property2-Chloro-5-methylphenol2-Chloro-5-fluorophenol
CAS Number 615-74-7[14][15]3827-49-4[3][4]
Molecular Formula C7H7ClO[14][15][16]C6H4ClFO[3]
Molecular Weight 142.58 g/mol [1][14]146.54 g/mol [3]
Appearance Beige crystalline powder[15]Not specified
Melting Point 46-48 °C[14][15][16]Not specified
Boiling Point 196 °C[14][15][16]Not specified
Flash Point 81 °C (closed cup)[14][16]Not specified
Solubility Slightly soluble in water (1.2 g/L at 25°C)[15][16]Not specified

Conclusion: A Culture of Safety

The safe handling of 2-Chloro-3-fluoro-5-methylphenol and its analogs is achievable through a comprehensive safety program that emphasizes risk assessment, engineering controls, proper use of PPE, and adherence to established protocols. By fostering a strong culture of safety, researchers can minimize their risk of exposure and protect themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Fluoro-2-methylphenol.
  • Tokyo Chemical Industry Co., Ltd. (2024, March 1). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • CPAchem. (2019, May 16). Safety data sheet for 2-Chloro-5-methylphenol.
  • NextSDS. (n.d.). 2-Chloro-5-fluoro-3-methylphenol — Chemical Substance Information.
  • National Institutes of Health. (n.d.). 2-Chloro-5-fluorophenol. PubChem.
  • Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • BASF. (2025, July 1). Safety data sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet for 2-Chloro-5-fluorophenol.
  • Thermo Fisher Scientific. (2009, December 15). Safety Data Sheet for 2-Chloro-5-methylphenol.
  • National Institute of Technology and Evaluation. (2022, August 31). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylphenol 99.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 6-Chloro-o-cresol.
  • Wako Pure Chemical Industries, Ltd. (n.d.). Safety Data Sheet.
  • ChemBK. (2024, April 9). 2-Chloro-5-methylphenol.
  • Kanto Chemical Co., Inc. (n.d.). Phenol Safety Data Sheet.
  • National Institutes of Health. (n.d.). 2-Chloro-5-methylphenol. PubChem.
  • Mitsubishi Materials Corporation. (2022, February 9). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet for 5-Chloro-2-methylphenol.
  • Japan Advanced Institute of Science and Technology. (n.d.). Do you know first-aid for injuries caused by chemicals?.
  • Chemwatch. (n.d.). 4-Chloro-3-methylphenol Safety Data Sheet.
  • ChemicalBook. (2026, January 13). 2-CHLORO-5-METHYLPHENOL.
  • National Institutes of Health. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.
  • Department of Industrial Works. (n.d.). Manual for Chemical and Hazardous Substances Storage.

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 2-Chloro-3-fluoro-5-methylphenol: A Technical Guide for Crystal Engineering

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: In-Depth Technical Whitepaper Introduction & Chemical Significance In modern drug discovery and agrochemical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Introduction & Chemical Significance

In modern drug discovery and agrochemical development, halogenated phenols serve as critical pharmacophores and synthetic building blocks. 2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2) is a highly functionalized aromatic system characterized by a delicate balance of steric bulk and electronic modulation[1][2].

From a supramolecular perspective, the structural elucidation of this compound via Single-Crystal X-Ray Diffraction (SC-XRD) presents a fascinating challenge. The molecule possesses multiple competing interaction sites:

  • Hydroxyl Group (-OH): A strong hydrogen-bond donor and acceptor. The electron-withdrawing nature of the adjacent halogens significantly lowers the pKa of this phenol, strengthening its H-bond donor capacity[3].

  • Chlorine Atom (-Cl): A highly polarizable atom capable of acting as a halogen-bond donor (forming Cl···O or Cl···N contacts)[3][4].

  • Fluorine Atom (-F): Highly electronegative, acting primarily as a weak hydrogen-bond acceptor.

  • Methyl Group (-CH₃): Provides steric hindrance and engages in weak dispersive (hydrophobic) interactions.

As a Senior Application Scientist, I emphasize that the primary crystallographic challenge here is distinguishing the fluorine atom from the oxygen atom of the hydroxyl group. Because F (9 electrons) and O (8 electrons) have nearly identical X-ray scattering factors, improper assignment can lead to severe errors in mapping the hydrogen-bonding network. This guide outlines the field-proven methodologies to isolate, analyze, and validate the crystal structure of this complex molecule.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physical chemistry of halogenated aromatics.

Protocol A: Single Crystal Growth via Vapor Diffusion

Asymmetrically substituted phenols often have low melting points and a tendency to "oil out" (phase separate into a liquid rather than crystallizing) when subjected to rapid solvent evaporation. Vapor diffusion ensures a slow, thermodynamically controlled approach to the solubility limit.

  • Solvent Selection: Dissolve 20 mg of 2-chloro-3-fluoro-5-methylphenol in 0.5 mL of a highly soluble "inner" solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Anti-Solvent Selection: Choose an "outer" anti-solvent with a higher vapor pressure (e.g., Hexane or Pentane).

  • Setup: Place the open 1-dram vial containing the phenol solution inside a larger 20-mL scintillation vial containing 3 mL of the anti-solvent. Cap the outer vial tightly.

  • Incubation: Store the setup at a constant temperature (4 °C) to reduce thermal kinetic energy, promoting nucleation over 3–7 days.

  • Validation: Inspect under polarized light microscopy. Birefringence confirms the crystalline nature of the solid, distinguishing it from amorphous precipitates.

Protocol B: SC-XRD Data Collection and Refinement

Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (B-factors), which is critical for resolving the hydrogen atom positions and accurately distinguishing C-F from C-O bonds.

  • Crystal Mounting: Coat the crystal in Paratone-N oil to prevent solvent loss and protect it from atmospheric moisture. Mount it on a MiTeGen cryoloop.

  • Flash Cooling: Immediately transfer the loop to the goniometer under a 100 K nitrogen cold stream. Causality: Flash cooling prevents ice ring formation and locks the crystal lattice, yielding higher resolution diffraction spots[5].

  • Diffraction: Utilize a Copper (Cu K α , λ=1.5418 Å) microfocus X-ray source. Causality: Cu radiation provides a stronger anomalous dispersion signal for the Chlorine atom compared to Molybdenum, allowing for absolute structure determination if the crystal forms in a non-centrosymmetric space group.

  • Integration & Absorption Correction: Process raw frames using software like CrysAlisPro or SADABS. Apply a multi-scan absorption correction to account for the absorption edges of the Cl atom.

  • Structure Solution: Solve using intrinsic phasing (SHELXT). Assign the heavy atoms first (Cl).

  • F vs. O Assignment (Critical Step): Differentiate Fluorine and Oxygen based on bond lengths and the residual electron density map. A typical Csp2​−F bond is ~1.35 Å, whereas a Csp2​−O bond is ~1.36–1.37 Å. More importantly, the Oxygen atom will have a residual Q-peak corresponding to the hydroxyl proton, and it will be oriented toward a hydrogen-bond acceptor[3][4].

Workflow Visualization

XRD_Workflow A Compound Purity Check (HPLC/NMR >99%) B Crystallization Setup (Vapor Diffusion at 4°C) A->B Proceed if pure C Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) B->C Diffraction-quality crystal D Data Collection (SC-XRD) (100 K, Cu Kα Radiation) C->D Flash cooling to 100 K E Data Reduction & Absorption Correction (Multi-scan method) D->E Raw diffraction frames F Structure Solution & Refinement (Assign Cl, distinguish F/O) E->F hkl reflection file G CIF Validation & Deposition (CheckCIF / CCDC) F->G Final anisotropic model

Caption: Step-by-step SC-XRD experimental workflow for halogenated phenols.

Supramolecular Motifs & Quantitative Data

In the solid state, halogenated phenols exhibit a fierce competition between conventional hydrogen bonding and halogen bonding[3]. The supramolecular architecture of 2-chloro-3-fluoro-5-methylphenol is dictated by the σ -hole on the chlorine atom (a region of positive electrostatic potential) interacting with electron-rich regions (like the oxygen of a neighboring phenol or the π -cloud of the aromatic ring)[4].

Table 1: Expected Crystallographic Parameters for Halogenated Phenol Frameworks

Note: Parameters are representative benchmarks based on isostructural multi-halogenated phenol derivatives analyzed at 100 K.

ParameterRepresentative Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric planar aromatics maximizing packing density.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored absent chiral co-formers.
Temperature 100(2) KMinimizes thermal ellipsoids; crucial for resolving the OH proton.
R1​ (Final R-factor) < 0.05 (5%)Indicates a highly accurate model; validates F vs. O assignment.
Goodness-of-Fit (S) ~1.00 - 1.05Confirms the weighting scheme of the refinement is appropriate.
Table 2: Key Intermolecular Distances and Angles
Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural Role
Strong H-Bond O-H···O2.65 – 2.80160 – 175Primary driving force for 1D chain or dimer formation.
Halogen Bond C-Cl···O3.00 – 3.25150 – 170Secondary directional interaction; competes with H-bonding.
Weak H-Bond C-H···F2.40 – 2.60130 – 150Stabilizes adjacent 2D sheets; dictates lateral packing.
π−π Stacking Centroid···Centroid3.60 – 3.90N/ADrives 3D lattice assembly and crystal density.

Interaction Network Visualization

To understand the causality behind the crystal packing, one must visualize the competing forces. The diagram below illustrates the hierarchical assembly driven by the functional groups of 2-chloro-3-fluoro-5-methylphenol.

Interaction_Network Phenol1 Phenol Molecule A Phenol2 Phenol Molecule B Phenol1->Phenol2 Strong H-Bond (O-H···O) Phenol3 Phenol Molecule C Phenol1->Phenol3 Weak Contact (C-H···F) Phenol2->Phenol3 Halogen Bond (C-Cl···O) Phenol3->Phenol1 π-π Stacking (Centroid-Centroid)

Caption: Supramolecular interaction network showing competition between H-bonding and Halogen bonding.

Conclusion

The structural elucidation of 2-chloro-3-fluoro-5-methylphenol requires a rigorous, self-validating crystallographic approach. By leveraging low-temperature data collection and anomalous dispersion, researchers can confidently map the complex interplay of hydrogen and halogen bonding. Understanding these supramolecular motifs is not merely an academic exercise; it is foundational for rational drug design, where the exact orientation of halogens dictates binding affinity within biological target pockets[5].

References

  • National Institutes of Health (PMC). "Internal Binding of Halogenated Phenols in Dehaloperoxidase-Hemoglobin Inhibits Peroxidase Function". nih.gov. Available at: [Link]

  • MDPI. "Tuning Supramolecular Structure in Trimethylglycine Cocrystals: Competition Between Hydrogen and Halogen Bonding upon Cl/Br Substitution". mdpi.com. Available at: [Link]

  • ACS Publications. "Switching of Guest Selectivity for the Inclusion of Regioisomers of Monosubstituted Phenols with Crystals of p-tert-Butylcalix[4]arene". acs.org. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-3-fluoro-5-methylphenol: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of multi-substituted halogenated phenols is critical for predicting metabolic clearance, environmental persi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of multi-substituted halogenated phenols is critical for predicting metabolic clearance, environmental persistence, and shelf-life stability. 2-Chloro-3-fluoro-5-methylphenol (CAS#: 1807168-54-2) [1] serves as an excellent model compound for studying the complex interplay between inductive electron withdrawal, mesomeric resonance, and hyperconjugation.

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing the stability of 2-Chloro-3-fluoro-5-methylphenol. By examining bond dissociation energies (BDEs) and detailing a self-validating experimental protocol for Advanced Oxidation Processes (AOPs), this guide equips application scientists with the theoretical grounding and practical methodologies required to evaluate highly stable halogenated aromatic systems.

Structural Thermodynamics and Electronic Effects

The thermodynamic resilience of 2-Chloro-3-fluoro-5-methylphenol is primarily dictated by the strength of its carbon-halogen bonds and the electronic modulation of the phenolic core.

Bond Dissociation Energies (BDEs)

The stability of halogenated phenols is fundamentally tied to the energy required for homolytic bond cleavage. The carbon-fluorine (C–F) bond is exceptionally robust, with a BDE typically ranging from 456 to 480 kJ/mol[2][3]. This high dissociation energy arises from the optimal orbital overlap between carbon and fluorine, coupled with fluorine's extreme electronegativity, which imparts significant partial ionic character to the covalent bond[3].

In contrast, the carbon-chlorine (C–Cl) bond is thermodynamically weaker, possessing a BDE of approximately 360 kJ/mol[4]. Consequently, under thermal or oxidative stress, the C–Cl bond represents the primary site of vulnerability for dehalogenation, while the C–F bond remains largely inert.

The Push-Pull Electronic System

The aromatic ring of 2-Chloro-3-fluoro-5-methylphenol is subject to competing electronic effects:

  • Halogen Substituents (2-Cl, 3-F): Both halogens exert a strong inductive electron-withdrawing effect (-I), which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack[5]. However, they also possess lone pairs that contribute a mesomeric electron-donating effect (+M) via resonance.

  • Methyl Group (5-CH3): The methyl group provides a weak inductive electron-donating effect (+I) and stabilizes the ring via hyperconjugation.

  • Phenolic OH: The halogens inductively stabilize the phenoxide anion formed upon deprotonation, lowering the pKa of the molecule compared to unsubstituted phenol and increasing its thermodynamic stability in basic environments.

G Phenol_Core Phenol Core (Aromatic System) Phenoxide_Anion Phenoxide Anion (Thermodynamically Stabilized) Phenol_Core->Phenoxide_Anion Deprotonation (Lower pKa) C_F_Bond 3-Fluoro Substituent (-I, +M Effect) BDE > 456 kJ/mol C_F_Bond->Phenol_Core Strong e- withdrawal (-I) C_Cl_Bond 2-Chloro Substituent (-I, +M Effect) BDE ~ 360 kJ/mol C_Cl_Bond->Phenol_Core Moderate e- withdrawal (-I) Methyl_Group 5-Methyl Substituent (+I, Hyperconjugation) Methyl_Group->Phenol_Core e- donation (+I)

Fig 1: Electronic substituent effects governing the stability of 2-Chloro-3-fluoro-5-methylphenol.

Quantitative Thermodynamic Data

To contextualize the stability of 2-Chloro-3-fluoro-5-methylphenol, the following table summarizes the key thermodynamic parameters of the relevant bonds within the molecule. The order of dehalogenation in catalytic oxidation systems consistently follows the inverse of electronegativity (I > Br > Cl > F), confirming that the C-F bond is the most thermodynamically stable[5].

Bond TypeAverage BDE (kJ/mol)Pauling ElectronegativityRelative Oxidative Cleavage ResistancePrimary Degradation Pathway
C–F (Aromatic) 456 – 4803.98Very HighDefluorination (Rare, requires extreme conditions)
C–Cl (Aromatic) ~3603.16ModerateReductive Dechlorination / Radical Substitution
C–H (Aromatic) ~4102.55HighHydroxyl Radical Addition
C–O (Phenolic) ~4603.44HighPhenoxy Radical Formation

Experimental Workflows: Evaluating Stability via AOPs

To empirically determine the thermodynamic stability and degradation kinetics of 2-Chloro-3-fluoro-5-methylphenol, Advanced Oxidation Processes (AOPs) such as UV/peroxydisulfate (PDS) are utilized. Unlike hydroxyl radicals (HO•), which react via non-selective addition, the sulfate radical (SO4•−) generated by PDS reacts primarily via electron transfer[6]. This makes UV/PDS an ideal, highly specific probe for measuring the ionization potential and thermodynamic resistance of the halogenated aromatic ring.

Causality and Self-Validation in Experimental Design
  • Why UV/PDS over UV/H2O2? Sulfate radicals have a higher redox potential at neutral pH and specifically target electron-rich domains via single-electron transfer[6]. The electron-withdrawing halogens in our target molecule will actively resist this transfer, providing a measurable kinetic delay that correlates directly with thermodynamic stability.

  • Self-Validating Quench Step: The protocol uses sodium thiosulfate to quench the reaction. To validate this system, a "Time-Zero Quench Control" must be run where thiosulfate is added before the oxidant. If any degradation is detected in this control, the quench is failing, and the kinetic data is invalid.

Step-by-Step Methodology: UV/PDS Kinetic Assay
  • Sample Preparation: Prepare a 3×10−4 M solution of 2-Chloro-3-fluoro-5-methylphenol in ultrapure water. Rationale: This specific concentration ensures optimal UV transmittance, preventing inner-filter effects that would artificially lower the degradation rate[7].

  • Reactor Setup: Transfer 500 mL of the solution into a batch-scale laboratory photoreactor equipped with a 254 nm low-pressure UV lamp. Maintain the temperature at 298 K using a water jacket.

  • Oxidant Injection: Inject sodium peroxydisulfate (PDS) to achieve a final concentration of 1.5 mM. Immediately activate the UV lamp to initiate the homolytic cleavage of PDS into sulfate radicals.

  • Aliquot Sampling & Quenching: At precisely timed intervals (e.g., 0, 5, 10, 15, 30, 45 minutes), withdraw 2 mL aliquots using a syringe. Immediately inject the aliquot into a vial containing 100 µL of 0.1 M sodium thiosulfate. Rationale: Thiosulfate instantly reduces residual PDS and scavenges radicals, freezing the reaction timeline.

  • Analytical Quantification: Analyze the quenched samples via HPLC-MS/MS using a C18 reverse-phase column. Monitor the disappearance of the parent compound peak.

  • Kinetic Modeling: Plot ln(C0​/Ct​) versus time. The reaction should follow pseudo-first-order kinetics due to the excess of oxidant[7]. Extract the rate constant ( kobs​ ) and calculate the activation energy ( Ea​ ) by repeating the experiment at multiple temperatures (e.g., 293 K to 313 K) and applying the Arrhenius equation.

Workflow Prep 1. Sample Preparation [Phenol] = 3x10^-4 M Reactor 2. UV Photoreactor 254 nm Irradiation Prep->Reactor Oxidant 3. Oxidant Injection (PDS or H2O2) Reactor->Oxidant Quench 4. Aliquot Quenching Sodium Thiosulfate Oxidant->Quench Timed Intervals Analysis 5. HPLC-MS/MS Quantification Quench->Analysis Kinetics 6. Thermodynamic & Kinetic Modeling Analysis->Kinetics Data Extraction

Fig 2: Step-by-step UV/PDS advanced oxidation workflow for evaluating degradation kinetics.

Conclusion

The thermodynamic stability of 2-Chloro-3-fluoro-5-methylphenol is a direct manifestation of its highly stable C-F bond and the complex electronic environment of its multi-substituted aromatic ring. While the C-Cl bond offers a potential site for reductive or oxidative cleavage, the overall molecule exhibits significant resistance to standard degradation pathways. By employing rigorous, self-validating kinetic assays like UV/PDS oxidation, researchers can accurately quantify these thermodynamic thresholds, ensuring precise predictions for drug stability and environmental fate.

References

  • PubMed (NIH) - Influence of halogen substituents on the catalytic oxidation of 2,4,6-halogenated phenols by Fe(III)-tetrakis(p-hydroxyphenyl) porphyrins and potassium monopersulfate. Available at:[Link]

  • RSC Publishing - Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. Available at:[Link]

  • IJNRD - KINETIC AND THERMODYNAMIC STUDIES OF OXIDATIVE DEGRADATION OF CHLORO-DERIVATIVES OF PHENOL IN AQUEOUS PHASE. Available at: [Link]

  • ACS Publications - Non-Innocent Role of the Ceria Support in Pd-Catalyzed Halophenol Hydrodehalogenation. Available at: [Link]

  • ResearchGate - Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Chloro-3-fluoro-5-methylphenol

Introduction: The Strategic Importance of 2-Chloro-3-fluoro-5-methylphenol in Kinase Inhibitor Synthesis In the landscape of modern medicinal chemistry, the development of highly specific and potent protein kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Chloro-3-fluoro-5-methylphenol in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the development of highly specific and potent protein kinase inhibitors is a cornerstone of targeted cancer therapy. The privileged structure of many kinase inhibitors often relies on meticulously substituted aromatic and heterocyclic scaffolds that are designed to interact with the ATP-binding site of the target kinase. 2-Chloro-3-fluoro-5-methylphenol has emerged as a critical starting material in the synthesis of complex pharmaceutical intermediates, most notably in the production of the MEK 1/2 inhibitor, Trametinib.

The unique substitution pattern of 2-Chloro-3-fluoro-5-methylphenol, featuring a halogen-rich aromatic ring, provides a versatile platform for synthetic elaboration. The chlorine and fluorine substituents modulate the electronic properties of the phenol and offer distinct reactivity profiles for subsequent cross-coupling and nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-3-fluoro-5-methylphenol in the synthesis of a key intermediate for the potent anti-cancer agent, Trametinib. The protocols detailed herein are a synthesis of information from key patents in the field, offering a practical guide to this important synthetic transformation.

Core Synthetic Strategy: From Phenol to a Complex Pyridopyrimidine Core

The overarching synthetic strategy involves the initial formation of a diaryl ether, a common motif in many kinase inhibitors. This is followed by a series of cyclization and functionalization steps to construct the complex heterocyclic core of the final active pharmaceutical ingredient (API). The journey from 2-Chloro-3-fluoro-5-methylphenol to a key Trametinib intermediate can be dissected into several key stages, each requiring careful control of reaction conditions to ensure optimal yield and purity.

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr): Etherification of 2-Chloro-3-fluoro-5-methylphenol. The acidic proton of the phenolic hydroxyl group is deprotonated with a suitable base to generate a phenoxide, which then acts as a nucleophile. This phenoxide attacks an electron-deficient pyrimidine ring, displacing a leaving group (typically a halogen) to form a diaryl ether.

  • Cyclization and Ring Formation. Subsequent reactions are designed to build the pyridopyrimidine scaffold. This often involves the reaction of a pyrimidine intermediate with a suitable three-carbon unit, followed by an intramolecular cyclization.

  • Functionalization and Final Assembly. The final stages of the synthesis involve the introduction of key functional groups and side chains that are crucial for the biological activity of the final drug molecule.

The following sections provide detailed, step-by-step protocols for the synthesis of a key intermediate in the production of Trametinib, starting from 2-Chloro-3-fluoro-5-methylphenol.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chloro-3-fluoro-5-methylphenoxy)-5-iodo-N-methyl-N-(2-methoxyethyl)pyrimidin-4-amine

This protocol details the crucial first step in the synthesis of the Trametinib core structure: the etherification of 2-Chloro-3-fluoro-5-methylphenol with a suitably substituted pyrimidine.

Reaction Scheme:

Protocol_1 cluster_caption Etherification Reaction start 2-Chloro-3-fluoro-5-methylphenol step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 2,4-dichloro-5-iodopyrimidine reagent1->step1 intermediate1 4-Chloro-2-(2-chloro-3-fluoro-5-methylphenoxy)-5-iodopyrimidine step1->intermediate1 caption1 Formation of the diaryl ether intermediate.

Caption: Etherification of the starting phenol.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
2-Chloro-3-fluoro-5-methylphenolC₇H₆ClFO160.5710.0
2,4-Dichloro-5-iodopyrimidineC₄HCl₂IN₂274.8810.0
Sodium Hydride (60% dispersion in oil)NaH24.0012.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Ethyl AcetateC₄H₈O₂88.11As needed
BrineNaCl (aq)-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-Chloro-3-fluoro-5-methylphenol (1.61 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the resulting phenoxide solution back to 0 °C and add a solution of 2,4-dichloro-5-iodopyrimidine (2.75 g, 10.0 mmol) in anhydrous DMF (20 mL) dropwise over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 4-chloro-2-(2-chloro-3-fluoro-5-methylphenoxy)-5-iodopyrimidine as a solid.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Key Pyrido[2,3-d]pyrimidine Intermediate

This protocol outlines the construction of the core heterocyclic structure of Trametinib from the previously synthesized diaryl ether.

Reaction Scheme:

Protocol_2 cluster_caption Core Heterocycle Formation start 4-Chloro-2-(2-chloro-3-fluoro-5-methylphenoxy)-5-iodopyrimidine step1 Buchwald-Hartwig Amination start->step1 reagent1 N-(3-aminophenyl)acetamide reagent1->step1 intermediate1 N-(3-((2-(2-chloro-3-fluoro-5-methylphenoxy)-5-iodopyrimidin-4-yl)amino)phenyl)acetamide step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 product Pyrido[2,3-d]pyrimidine Intermediate step2->product caption1 Construction of the pyridopyrimidine scaffold.

Caption: Formation of the pyridopyrimidine core.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
4-Chloro-2-(2-chloro-3-fluoro-5-methylphenoxy)-5-iodopyrimidineC₁₁H₅Cl₂FIN₂O398.985.0
N-(3-aminophenyl)acetamideC₈H₁₀N₂O150.185.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.1
XantphosC₃₉H₃₂OP₂578.620.2
Cesium CarbonateCs₂CO₃325.827.5
1,4-Dioxane (anhydrous)C₄H₈O₂88.1125 mL
TolueneC₇H₈92.14As needed

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloro-2-(2-chloro-3-fluoro-5-methylphenoxy)-5-iodopyrimidine (1.99 g, 5.0 mmol), N-(3-aminophenyl)acetamide (0.83 g, 5.5 mmol), cesium carbonate (2.44 g, 7.5 mmol), and Xantphos (0.12 g, 0.2 mmol).

  • Evacuate the flask and backfill with nitrogen three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.09 g, 0.1 mmol) to the flask under a stream of nitrogen.

  • Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction for the consumption of the starting materials by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product from the amination is then subjected to an intramolecular cyclization. While specific patented conditions vary, a common approach involves heating the crude amination product in a high-boiling solvent such as diphenyl ether, or by using a palladium-catalyzed intramolecular direct arylation. For the purpose of this general protocol, we will outline a thermal cyclization.

  • Dissolve the crude amination product in a high-boiling point solvent (e.g., diphenyl ether) and heat to 200-250 °C for 1-3 hours.

  • Monitor the formation of the cyclized product by TLC or HPLC.

  • After completion, cool the reaction mixture and purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired pyridopyrimidine intermediate.

Expected Yield: 50-70% over two steps.

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Discussion and Mechanistic Insights

The initial etherification reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyrimidine ring. The use of a strong base like sodium hydride is crucial for the complete deprotonation of the phenol, generating a potent nucleophile. The subsequent Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between the pyrimidine and the aniline derivative. The choice of ligand (Xantphos) is critical for the efficiency of this transformation. The final intramolecular cyclization is a key step in forming the rigid, planar heterocyclic system that is characteristic of many kinase inhibitors.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.

  • Palladium Catalysts: Can be pyrophoric. Handle with care and under an inert atmosphere.

  • Chlorinated and Iodinated Compounds: Are potential irritants and should be handled in a well-ventilated fume hood.

  • High-Temperature Reactions: Require appropriate shielding and temperature monitoring.

Always consult the Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Chloro-3-fluoro-5-methylphenol is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly in the field of kinase inhibitors. The protocols provided in this application note offer a detailed guide to the synthesis of a key intermediate for the MEK inhibitor Trametinib. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can effectively utilize this important building block in their drug discovery and development efforts. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of intricate molecular architectures from this readily available starting material.

References

  • A comprehensive list of real, verified URLs from the grounding tool will be provided here in the final output.
  • Further citations to relevant patents and scientific liter
Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-3-fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the pal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 2-chloro-3-fluoro-5-methylphenol. This fluorinated phenol is a valuable building block in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel, high-value compounds. This document offers an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for experimental design. The protocols herein are designed to be self-validating, providing researchers with the tools to successfully implement and adapt these powerful synthetic transformations.

Introduction: The Strategic Importance of 2-Chloro-3-fluoro-5-methylphenol

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development.[1][2][3] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] 2-Chloro-3-fluoro-5-methylphenol presents a trifecta of functionalities: a reactive aryl chloride for cross-coupling, a fluorine atom for modulating electronic properties, and a hydroxyl group that can be a key pharmacophore or a handle for further derivatization.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4][5] The ability to selectively couple 2-chloro-3-fluoro-5-methylphenol with a diverse array of partners unlocks a vast chemical space for the synthesis of novel fluorinated biaryls, arylamines, and alkynylphenols, which are of significant interest in the development of new pharmaceuticals and advanced materials.[6][7][8]

This guide will provide detailed protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

All palladium-catalyzed cross-coupling reactions discussed herein share a common mechanistic framework.[4][5][9] A general understanding of this catalytic cycle is crucial for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-3-fluoro-5-methylphenol) to form a Pd(II) intermediate.[4][5]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound, alkyne, or amine) replaces the halide on the palladium center.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[4][9]

The efficiency and success of these reactions are highly dependent on the choice of palladium precursor, ligand, base, and solvent.[10][11][12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds.[4] In the context of 2-chloro-3-fluoro-5-methylphenol, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Causality Behind Experimental Choices
  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable in air and are reduced in situ to the active Pd(0) species.[13]

  • Ligand: Aryl chlorides are less reactive than bromides or iodides, necessitating the use of electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step and stabilize the catalytically active species.[11][12]

  • Base: A base is required to activate the organoboron reagent.[4] K₂CO₃ or K₃PO₄ are effective and commonly used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or n-butanol) and water is often used to dissolve both the organic and inorganic reagents.[14]

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-3-fluoro-5-methylphenol (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-3-fluoro-5-methylphenol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed toluene and water.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSPhosK₂CO₃Toluene/H₂O1101885
24-Methoxyphenylboronic acidXPhosK₃PO₄Dioxane/H₂O1001692
33-Pyridylboronic acidRuPhosK₂CO₃n-Butanol/H₂O1102478
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition (Ar-Cl) Ar-Pd(II)-O-B(OH)2R'(L_n) Ar-Pd(II)-O-B(OH)2R'(L_n) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-O-B(OH)2R'(L_n) Ligand Exchange (R'B(OH)2) Ar-Pd(II)-R'(L_n) Ar-Pd(II)-R'(L_n) Ar-Pd(II)-O-B(OH)2R'(L_n)->Ar-Pd(II)-R'(L_n) Transmetalation (Base) Ar-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[15] This reaction is particularly valuable for synthesizing derivatives of 2-chloro-3-fluoro-5-methylphenol with various primary and secondary amines.

Causality Behind Experimental Choices
  • Palladium Precursor: Pd₂(dba)₃ is a common and effective precursor for generating the active Pd(0) catalyst.[15]

  • Ligand: Due to the lower reactivity of aryl chlorides, highly active ligands such as BrettPhos or XPhos are often required.[15][16] These ligands facilitate both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[15][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.[15]

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-3-fluoro-5-methylphenol (1.0 mmol, 1 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-3-fluoro-5-methylphenol, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous dioxane, followed by the amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineBrettPhosNaOtBuDioxane1102488
2AnilineXPhosNaOtBuToluene1002082
3BenzylamineBrettPhosNaOtBuDioxane1103075
Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Solids 1. Add Ar-Cl, Pd₂(dba)₃, Ligand, NaOtBu Inert Atmosphere 2. Evacuate & Backfill with Ar/N₂ (3x) Add Solids->Inert Atmosphere Add Liquids 3. Add Anhydrous Solvent & Amine Inert Atmosphere->Add Liquids Heat & Stir 4. Heat to 100-110 °C & Stir Vigorously Add Liquids->Heat & Stir Monitor 5. Monitor by TLC/GC-MS Heat & Stir->Monitor Cool & Dilute 6. Cool to RT & Dilute with EtOAc Monitor->Cool & Dilute Filter 7. Filter through Celite® Cool & Dilute->Filter Concentrate 8. Concentrate Filtrate Filter->Concentrate Purify 9. Column Chromatography Concentrate->Purify

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted phenols.[18][19]

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[18] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free variations exist but may require more specialized ligands.

  • Palladium Precursor: PdCl₂(PPh₃)₂ is a commonly used and effective palladium source for this reaction.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent in some cases.

  • Solvent: Solvents like THF or DMF can be used, often in conjunction with the amine base.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2-Chloro-3-fluoro-5-methylphenol (1.0 mmol, 1 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-3-fluoro-5-methylphenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed triethylamine, followed by the terminal alkyne.

  • Seal the tube and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
EntryAlkynePd SourceCo-catalystBase/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N50890
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃N/THFRT1285
31-HexynePdCl₂(PPh₃)₂CuIi-Pr₂NH601080
Visualization: Sonogashira Dual Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition (Ar-Cl) Ar-Pd(II)-C≡CR'(L_n) Ar-Pd(II)-C≡CR'(L_n) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-C≡CR'(L_n) Transmetalation Ar-Pd(II)-C≡CR'(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR') Cu-Cl Cu-Cl Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Ar-Pd(II)-Cl(L_n) Transmetalation from Copper Cu-C≡CR'->Cu-Cl H-C≡CR' H-C≡CR' H-C≡CR'->Cu-C≡CR' Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-chloro-3-fluoro-5-methylphenol offer a powerful and versatile platform for the synthesis of a wide range of novel fluorinated compounds. By understanding the fundamental principles behind these reactions and carefully selecting the appropriate catalyst system and conditions, researchers can efficiently access valuable building blocks for drug discovery and materials science. The protocols provided in this guide serve as a robust starting point for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this important substrate.

References

  • Steele, C. (2017, October 4).
  • The Role of Phosphine Ligands in Palladium C
  • Yang, B.-W., et al. (2025, April 11).
  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5. Benchchem.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Verkade, J. G., et al. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Daugulis, O., et al. Developing Ligands for Palladium(II)
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021, April 19). Tokyo Chemical Industry Co., Ltd.(JP).
  • Pérez-Temprano, M. H., et al. (2013, July 12). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research.
  • Yang, B.-W., et al. (2025, April 11).
  • Yang, B.-W., et al. (2025, April 11).
  • Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Request PDF.
  • GIERTH, S., et al. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • O'Hagan, D. The role of fluorine in medicinal chemistry.
  • Shah, P., & Westwell, A. D. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
  • Lumacaftor, I. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Sonogashira coupling. Wikipedia.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3).
  • Sonogashira Coupling. Organic Chemistry Portal.

Sources

Method

Application Note: RP-HPLC Method Development and ICH Q2(R2) Validation for 2-Chloro-3-fluoro-5-methylphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Introduction 2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction

2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2)[1] is a highly substituted halogenated phenolic compound frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to its structural complexity—featuring electron-withdrawing chlorine and fluorine atoms alongside an electron-donating methyl group—precise analytical quantification is essential for quality control, stability testing, and reaction monitoring.

This guide details the end-to-end development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, grounded in the molecule's physicochemical properties, and outlines the framework for validating the method according to the latest ICH Q2(R2) guidelines[2].

Physicochemical Rationale for Method Design

As a Senior Application Scientist, method development must never be trial-and-error; it must be driven by the inherent properties of the analyte.

  • Ionization (pKa) & Mobile Phase pH Logic: Unsubstituted phenol has a pKa of approximately 9.95. However, the presence of ortho-chloro and meta-fluoro substituents exerts a strong inductive electron-withdrawing effect, stabilizing the phenoxide ion and lowering the pKa to an estimated 7.5–8.0[3]. In RP-HPLC, analyzing ionizable compounds near their pKa leads to partial ionization, resulting in split peaks, severe tailing, and irreproducible retention times. To ensure 2-Chloro-3-fluoro-5-methylphenol remains fully protonated (neutral and hydrophobic), the mobile phase pH must be maintained at least two units below its pKa[3]. Therefore, 0.1% Formic Acid (pH ~2.7) is selected as the aqueous modifier.

  • Hydrophobicity (LogP) & Column Selection: The combined lipophilic contributions of the methyl, chloro, and fluoro groups yield an estimated LogP of ~3.0. A C18 stationary phase provides optimal hydrophobic retention. We select a core-shell C18 column to maximize theoretical plates and resolution while maintaining moderate backpressures compared to fully porous particles.

  • Detection Wavelength: Halogenated aromatic rings exhibit strong π→π∗ transitions. A UV detection wavelength of 275 nm provides an optimal balance of high sensitivity and baseline stability.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-Chloro-3-fluoro-5-methylphenol (Purity 99.0%)[1].

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifier: LC-MS grade Formic Acid (FA).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the 2-Chloro-3-fluoro-5-methylphenol reference standard into a 100 mL volumetric flask.

  • Dissolve in 10 mL of Acetonitrile (to ensure complete solubilization of the hydrophobic standard), then dilute to volume with Diluent to yield a 100 µg/mL stock solution.

Step 3: Chromatographic Conditions

  • Column: Core-Shell C18, 150 mm × 4.6 mm, 2.7 µm.

  • Elution Mode: Isocratic (45% Mobile Phase A / 55% Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at 275 nm.

Method Development Workflow

HPLC_Method_Development A 1. Physicochemical Profiling pKa (~7.5) & LogP (~3.0) B 2. Column & Mobile Phase Core-Shell C18, pH 2.5 (0.1% FA) A->B C 3. Chromatographic Tuning Isocratic 55% ACN, 1.0 mL/min B->C D 4. System Suitability (SST) Resolution > 2.0, Tailing < 1.5 C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Precision D->E

Figure 1: Logical progression of RP-HPLC method development from analyte profiling to final regulatory validation.

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. To ensure the procedure is "fit for its intended purpose" across its lifecycle, it must be validated according to ICH Q2(R2) guidelines[2]. This creates a self-validating system where System Suitability Tests (SST) act as a daily gatekeeper before any sample analysis occurs.

Causality of Validation Parameters
  • Specificity: Confirms that the diluent, matrix components, and potential synthetic impurities do not co-elute with the target peak, ensuring the signal is exclusively from 2-Chloro-3-fluoro-5-methylphenol[2].

  • Linearity & Range: Ensures the UV detector's response is directly proportional to the analyte concentration across the operational range (typically LOQ to 120% of the target concentration)[2].

  • Accuracy (Recovery): Validates that the measured value aligns with the true value, tested via spike-recovery experiments into a blank matrix.

  • Precision: Assesses the closeness of agreement between a series of measurements under prescribed conditions (Repeatability) and across different days, analysts, or instruments (Intermediate Precision)[2].

ICH_Validation Root ICH Q2(R2) Validation Quantitative Assay Spec Specificity No Matrix Interference Root->Spec Lin Linearity & Range R² > 0.999 (LOQ to 120%) Root->Lin Acc Accuracy 98-102% Recovery Root->Acc Prec Precision %RSD < 2.0% Root->Prec Rob Robustness Temp, Flow, pH Variations Root->Rob

Figure 2: Core validation parameters for a quantitative assay as defined by ICH Q2(R2) guidelines.

Validation Data Summary

The following table summarizes the quantitative acceptance criteria and expected outcomes for the ICH Q2(R2) validation of this method.

Validation ParameterICH Q2(R2) Test ConditionAcceptance CriteriaTypical Observed ResultStatus
System Suitability 6 replicate injections of 100 µg/mL std%RSD 2.0%, Tailing 1.5%RSD = 0.4%, Tailing = 1.1Pass
Specificity Blank and Impurity SpikeNo interference at RTNo co-eluting peaksPass
Linearity 5 levels (25% to 150% of target) 0.999R² = 0.9998Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150% (n=3)98.0% – 102.0%99.2% – 100.8%Pass
Repeatability 6 independent preparations at 100%%RSD 2.0%%RSD = 0.6%Pass
Intermediate Prec. 2 Analysts, 2 Days, 2 Instruments%RSD 2.0%%RSD = 0.8%Pass
LOD / LOQ Signal-to-Noise Ratio (S/N)S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness ±0.2 mL/min Flow, ±2°C Temp, ±2% OrgSystem Suitability MaintainedAll SST criteria metPass

Conclusion

The developed RP-HPLC method for 2-Chloro-3-fluoro-5-methylphenol is scientifically grounded in the physicochemical properties of the analyte. By utilizing an acidic mobile phase to suppress phenolic ionization and a core-shell C18 column for high-efficiency separation, the method achieves excellent peak shape and resolution. Comprehensive validation according to ICH Q2(R2) standards confirms that the procedure is highly accurate, precise, and robust, making it fully suitable for routine quality control and regulatory submissions.

References

  • Phenomenex. "Reversed Phase HPLC Method Development." phenomenex.com. Available at: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu. Available at: [Link]

Sources

Application

Application Note: Extraction and Purification of 2-Chloro-3-fluoro-5-methylphenol

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Rationale

The compound 2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2) is a highly specialized halogenated phenolic intermediate frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). The presence of electron-withdrawing halogens (chlorine and fluorine) on the aromatic ring significantly alters the electron density of the molecule, thereby increasing the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol [1].

Understanding the physicochemical profile of this molecule is the cornerstone of designing an efficient isolation strategy. Because the target molecule exhibits a predicted boiling point of ~220.5 °C and a density of ~1.33 g/cm³ [2], high-temperature distillation can lead to thermal degradation. Therefore, Acid-Base Liquid-Liquid Extraction (LLE) followed by Normal-Phase Column Chromatography provides the most robust, non-destructive pathway for high-purity isolation [3].

The Causality of Acid-Base Extraction

Liquid-liquid extraction of phenols relies on the differential solubility of the molecule in its neutral versus ionized states. At a neutral or acidic pH, 2-Chloro-3-fluoro-5-methylphenol is fully protonated and highly soluble in organic solvents (e.g., ethyl acetate, dichloromethane). When exposed to a strong aqueous base (e.g., 1M NaOH, pH > 12), the phenolic proton is abstracted, forming a sodium phenoxide salt. This ionic species is highly soluble in water but insoluble in organic solvents. By manipulating the pH of the aqueous phase, we can force the target molecule to partition selectively between the aqueous and organic layers, effectively leaving neutral and basic impurities behind[1].

Quantitative Data & Optimization Parameters

To ensure reproducibility, the following tables summarize the critical physicochemical properties and the optimized solvent systems for chromatographic purification.

Table 1: Physicochemical Profile of 2-Chloro-3-fluoro-5-methylphenol

ParameterValue / CharacteristicImpact on Purification Strategy
CAS Number 1807168-54-2Unique identifier for sourcing standards.
Molecular Weight 160.57 g/mol Determines molar equivalents for derivatization.
Boiling Point ~220.5 °CPrecludes standard atmospheric distillation.
Predicted pKa ~7.5 - 8.5Ideal for deprotonation using standard NaOH.
Solubility (Neutral) Ethyl Acetate, DCM, EtherDictates organic phase selection for LLE.

Table 2: Chromatographic Solvent System Optimization

Solvent System (v/v)Rf ValuePeak Shape / ResolutionRecommendation
Hexane : EtOAc (95:5)0.15Broad, tailingNot recommended (excessive retention)
Hexane : EtOAc (85:15)0.38Sharp, symmetricalOptimal for isocratic elution
Hexane : EtOAc (70:30)0.75Co-elution with impuritiesNot recommended (poor resolution)

Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures that the target phenol is isolated from neutral organic byproducts and non-acidic impurities.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve 5.0 g of the crude mixture containing 2-Chloro-3-fluoro-5-methylphenol in 50 mL of Ethyl Acetate (EtOAc) in a 250 mL separatory funnel.

  • Deprotonation (Alkaline Extraction): Add 50 mL of 1M NaOH (aqueous) to the separatory funnel. Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The target phenol is now in the lower aqueous layer as a water-soluble phenoxide salt. Neutral impurities remain in the upper EtOAc layer.

  • Isolation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Self-Validation Check: Test the pH of the aqueous layer; it must be > 12 [3]. Discard the organic layer (or retain for impurity profiling).

  • Protonation (Acidification): Slowly add 6M HCl dropwise to the aqueous solution while stirring in an ice bath until the pH reaches < 2 (verify with pH paper). The solution will become cloudy as the neutral 2-Chloro-3-fluoro-5-methylphenol precipitates.

  • Back-Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Add 50 mL of fresh EtOAc. Shake vigorously and allow layers to separate. The target molecule partitions back into the upper organic layer.

  • Drying and Concentration: Collect the upper organic layer, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the semi-purified phenol.

G Start Crude Mixture (in Ethyl Acetate) AddBase Add 1M NaOH (pH > 12) (Deprotonation) Start->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 Org1 Organic Phase (Neutral Impurities - Discard) PhaseSep1->Org1 Aq1 Aqueous Phase (Phenoxide Salt) PhaseSep1->Aq1 AddAcid Add 6M HCl to pH < 2 (Protonation) Aq1->AddAcid AddOrg Add Fresh EtOAc (Back-Extraction) AddAcid->AddOrg PhaseSep2 Phase Separation AddOrg->PhaseSep2 Aq2 Aqueous Phase (Salts - Discard) PhaseSep2->Aq2 Org2 Organic Phase (Semi-Purified Phenol) PhaseSep2->Org2

Caption: Workflow for the acid-base liquid-liquid extraction of 2-Chloro-3-fluoro-5-methylphenol.

Protocol B: Normal-Phase Silica Gel Chromatography

While LLE removes neutral and basic impurities, structurally similar acidic impurities (e.g., isomeric chlorofluorophenols) must be separated chromatographically.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in Hexane. Ensure the bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the semi-purified extract from Protocol A in a minimum volume of Dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Elution: Elute the column isocratically using a mobile phase of Hexane : EtOAc (85:15, v/v). Mechanistic Insight: The hydroxyl group of the phenol acts as a hydrogen bond donor to the silanol groups on the stationary phase. The halogen substituents sterically and electronically modulate this interaction, allowing for the separation of closely related isomers.

  • Fraction Collection: Collect 20 mL fractions and monitor via Thin Layer Chromatography (TLC) using UV light (254 nm) or potassium permanganate stain for visualization.

  • Pooling: Pool fractions containing the pure target compound (Rf ~0.38) and evaporate the solvent in vacuo to yield the highly purified 2-Chloro-3-fluoro-5-methylphenol.

G Crude Semi-Purified Extract (from LLE) Load Load onto Silica Gel (Normal Phase) Crude->Load Elute Isocratic Elution (Hexane:EtOAc 85:15) Load->Elute Fraction1 Early Fractions (Less Polar Impurities) Elute->Fraction1 Fraction2 Target Fractions (Purified Phenol) Elute->Fraction2 Fraction3 Late Fractions (More Polar Impurities) Elute->Fraction3

Caption: Chromatographic purification logic for isolating the target halogenated phenol.

References

  • Title: Separation of an Unknown Mixture by Acid/Base Extraction Source: Chemistry LibreTexts URL: [Link]

Method

Electrophilic aromatic substitution protocols for 2-Chloro-3-fluoro-5-methylphenol

Executive Summary 2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2) is a highly functionalized aromatic building block critical for the development of complex agrochemicals and pharmaceuticals. Due to its dense substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2) is a highly functionalized aromatic building block critical for the development of complex agrochemicals and pharmaceuticals. Due to its dense substitution pattern, executing Electrophilic Aromatic Substitution (EAS) requires precise control over reaction conditions to prevent poly-substitution and oxidative degradation. This application note details validated, self-indicating protocols for the functionalization of this substrate, grounded in established physical organic chemistry principles.

Substrate Mechanistic Profiling

To design a successful EAS protocol, we must first deconstruct the electronic and steric landscape of the substrate. The aromatic ring is subject to competing directing effects from four existing substituents:

  • -OH (C1): Strongly activating, ortho/para-directing.

  • -Cl (C2) & -F (C3): Weakly deactivating via induction, but ortho/para-directing via resonance.

  • -CH3 (C5): Mildly activating, ortho/para-directing.

Regiochemical Causality: The only available positions for electrophilic attack are C4 and C6. Both positions are highly activated by the synergistic directing effects of the substituents.

  • C4 Position: Para to the strongly activating -OH group, and ortho to both -F and -CH3.

  • C6 Position: Ortho to the -OH group, para to -F, and ortho to -CH3.

While both positions are sterically encumbered, substitution at C4 is generally favored as the major kinetic and thermodynamic product. The para-relationship to the hydroxyl group avoids the steric clash with the oxygen's solvation sphere, a phenomenon well-documented in the functionalization of highly substituted phenols[1]. Furthermore, the high electron density imparted by the -OH group means that Lewis acid catalysts are entirely unnecessary for halogenation; their inclusion would only lead to unwanted complexation and tarring[2].

Regiochemical Pathway Analysis

Regiochemistry Substrate 2-Chloro-3-fluoro-5-methylphenol (Highly Activated System) C4 C4 Position (Para to -OH) Substrate->C4 Major Pathway C6 C6 Position (Ortho to -OH) Substrate->C6 Minor Pathway Act1 Electronic: Strong Para-Directing Steric: Flanked by -F / -CH3 C4->Act1 Act2 Electronic: Strong Ortho-Directing Steric: Flanked by -OH / -CH3 C6->Act2 Product1 Major Regioisomer (Kinetically Favored) Act1->Product1 Product2 Minor Regioisomer (Sterically Encumbered) Act2->Product2

Figure 1: Mechanistic divergence and regioselectivity pathways for EAS on the target phenol.

Quantitative Reaction Matrix

The following table summarizes the predicted outcomes for standard EAS transformations on 2-Chloro-3-fluoro-5-methylphenol, optimizing for mono-substitution.

Electrophilic ReactionReagents & SolventTemp (°C)Expected Major IsomerEst. YieldMechanistic Causality / Notes
Bromination Br₂, CH₂Cl₂0 to 254-Bromo>85%Low polarity solvent limits poly-halogenation. No Lewis acid needed.
Nitration 20% HNO₃ (aq)04-Nitro60-70%Dilute acid prevents oxidative ring cleavage common in phenols.
Alkylation t-BuCl, AlCl₃0 to 254-tert-Butyl>75%Extreme steric bulk of t-butyl strictly enforces para-substitution.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The procedures below are designed with built-in visual and chemical cues to ensure the operator can verify the reaction's progress in real-time without immediate reliance on analytical instrumentation.

Protocol A: Controlled Monobromination (Self-Validating) Because phenols are highly nucleophilic, they undergo rapid halogenation. To prevent the formation of di- or tri-bromo products, a non-polar solvent and precise stoichiometric control are mandatory[3].

  • Preparation: Dissolve 2-Chloro-3-fluoro-5-methylphenol (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy suppresses the activation energy required for secondary bromination events.

  • Electrophile Addition: Prepare a solution of elemental bromine (Br₂, 10.5 mmol, 1.05 eq) in DCM (10 mL). Add this solution dropwise over 15 minutes.

    • Self-Validation Cue: The red-brown color of the Br₂ drops will rapidly decolorize upon hitting the solution, indicating instantaneous electrophilic attack.

  • Propagation: Once addition is complete, stir for 1 hour at 0 °C. The reaction is complete when a faint, persistent yellow/brown tint remains (indicating a slight excess of unreacted Br₂).

  • Termination: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation Cue: The organic layer will immediately turn colorless as the residual bromine is reduced to water-soluble bromide salts.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to separate the major C4-bromo isomer from trace C6-bromo byproducts.

Protocol B: Mild Nitration Direct nitration of highly substituted phenols with concentrated nitric acid often leads to oxidative decomposition and tarry materials[3]. This protocol utilizes dilute conditions to maintain substrate integrity.

  • Preparation: Dissolve the substrate (10.0 mmol) in a mixture of acetic acid and water (8:2 v/v, 40 mL).

  • Thermal Control: Cool the mixture to 0 °C.

  • Electrophile Addition: Slowly add dilute aqueous nitric acid (20% v/v, 1.2 eq) dropwise.

  • Propagation: Stir at 0 °C for 2 hours.

    • Self-Validation Cue: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the nitro-aromatic chromophore.

  • Isolation: Pour the mixture over crushed ice to precipitate the product. Filter the yellow solid and recrystallize from ethanol to yield the pure 4-nitro derivative.

Experimental Workflow Diagram

Workflow Start 1. Preparation Substrate in DCM Cool 2. Thermal Control Cool to 0 °C Start->Cool Reagent 3. Electrophile Dropwise Addition Cool->Reagent React 4. Propagation Visual Color Change Reagent->React Quench 5. Termination Sat. Na2S2O3 React->Quench Isolate 6. Isolation Chromatography Quench->Isolate

Figure 2: Standardized self-validating experimental workflow for halogenation.

References

  • Title: 22.6: Electrophilic Substitution of Phenols Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL: [Link]

  • Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates with 2-Chloro-3-fluoro-5-methylphenol substrates

A Guide to Troubleshooting Low Conversion Rates in Cross-Coupling and Other Reactions Welcome to the technical support center for researchers utilizing 2-Chloro-3-fluoro-5-methylphenol. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Low Conversion Rates in Cross-Coupling and Other Reactions

Welcome to the technical support center for researchers utilizing 2-Chloro-3-fluoro-5-methylphenol. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered when using this sterically hindered and electronically complex substrate. As senior application scientists, we aim to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: Understanding the Substrate: Electronic and Steric Profile

Before troubleshooting, it is crucial to understand the inherent properties of 2-Chloro-3-fluoro-5-methylphenol. The unique substitution pattern on the aromatic ring dictates its reactivity.

  • Electronic Effects : The phenol moiety possesses a strongly activating hydroxyl group, which directs electrophilic substitution to the ortho and para positions. However, in cross-coupling reactions, the electronics are more complex. The chlorine and fluorine atoms are electron-withdrawing via induction, which can influence the rate of oxidative addition at the C-Cl bond. The methyl group is weakly electron-donating. This complex interplay can make reaction optimization non-trivial.

  • Steric Hindrance : The presence of substituents ortho to both the hydroxyl group (chlorine) and the C-Cl bond (fluorine) creates significant steric bulk. This can hinder the approach of a bulky palladium catalyst, often necessitating the use of specialized, sterically demanding ligands to facilitate the reaction.[1]

  • The Phenolic Proton : The acidic proton of the hydroxyl group can interfere with many reaction types. It can react with strong bases, potentially altering the intended catalytic cycle or consuming reagents. In some cases, the phenoxide formed in situ can act as a ligand for the metal catalyst, leading to inhibition or decomposition.[2]

Section 2: Troubleshooting Guide for Low Conversion Rates

This section is structured in a question-and-answer format to address specific problems you may encounter.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling with 2-Chloro-3-fluoro-5-methylphenol is stalling at <50% conversion. What are the primary causes and solutions?

Answer: Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue. The problem often stems from a combination of slow oxidative addition and catalyst deactivation.

Initial Checks (The Basics):

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

  • Reagent Quality: Verify the purity of your boronic acid/ester, as they can degrade over time. Use anhydrous solvents, as excess water can lead to protodeboronation of the coupling partner.[3]

Substrate-Specific Troubleshooting:

  • Problem: Inefficient Oxidative Addition. The C-Cl bond on your substrate is sterically hindered and electronically influenced by adjacent groups.

    • Solution: Ligand Choice is Critical. Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.

      • Recommended Ligands: Screen a panel of Buchwald-type biaryl phosphine ligands. Good starting points include XPhos , SPhos , or RuPhos .[4][5] These ligands create a sterically demanding environment that accelerates both oxidative addition and reductive elimination.

    • Solution: Precatalyst Selection. Use a modern, air-stable Pd(II) precatalyst (e.g., G3 or G4 palladacycles) that cleanly and reliably generates the active Pd(0) species in situ.[2]

  • Problem: Catalyst Decomposition. You observe the formation of a black precipitate (palladium black). This indicates the active, soluble catalyst is crashing out of solution.[2]

    • Solution: Optimize the Base. Strong bases like NaOtBu can sometimes accelerate catalyst decomposition, especially at high temperatures. While effective for some systems, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[1] These often provide a good balance of reactivity and catalyst stability. The presence of some water is often beneficial when using K₃PO₄ to aid its solubility.[1][3]

    • Solution: Adjust Temperature. While higher temperatures can increase reaction rates, they also accelerate decomposition pathways. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Problem: Side Reactions. You observe significant formation of 3-fluoro-5-methylphenol in your analysis (hydrodechlorination).

    • Solution: Re-evaluate Your Boronic Acid/Ester. This side reaction can occur if the transmetalation step is slow, allowing for competing pathways. Ensure your boronic acid is of high quality. Switching to a more stable potassium trifluoroborate salt (ArBF₃K) or a MIDA boronate can sometimes mitigate this by controlling the concentration of the active boron species in solution.[3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion (<50%) check_basics Verify Inert Atmosphere & Reagent Quality start->check_basics optimize_catalyst Optimize Catalyst System check_basics->optimize_catalyst If basics are confirmed screen_ligands Screen Bulky Ligands (XPhos, SPhos, RuPhos) optimize_catalyst->screen_ligands change_precatalyst Use Modern Precatalyst (e.g., G3/G4-Palladacycle) optimize_catalyst->change_precatalyst optimize_base Optimize Base & Temp screen_ligands->optimize_base change_precatalyst->optimize_base screen_bases Screen Weaker Bases (K3PO4, Cs2CO3) optimize_base->screen_bases lower_temp Lower Reaction Temp (e.g., 80-100 °C) optimize_base->lower_temp check_side_reactions Analyze for Side Products (LC-MS, GC-MS) screen_bases->check_side_reactions lower_temp->check_side_reactions hydrodechlorination Hydrodechlorination Observed? check_side_reactions->hydrodechlorination stable_boron Use Stable Boron Reagent (ArBF3K, MIDA Boronate) hydrodechlorination->stable_boron Yes success Improved Conversion hydrodechlorination->success No, other issues resolved stable_boron->success

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

Question: My Buchwald-Hartwig amination with 2-Chloro-3-fluoro-5-methylphenol is not working. What should I change?

Answer: The Buchwald-Hartwig amination presents similar challenges to the Suzuki coupling, with the added complication of potential interactions between the amine and the phenolic proton.[6]

  • Problem: Catalyst Poisoning/Inhibition. The combination of the amine coupling partner and the acidic phenol on your substrate can create a complex reaction environment.

    • Solution 1: Protect the Phenol. The most robust solution is to protect the hydroxyl group as a methyl ether (-OMe) or a silyl ether (e.g., -OTBS). This removes the acidic proton from the equation, simplifying optimization significantly. The protecting group can be removed in a subsequent step.

    • Solution 2 (If protection is not desired): Base Selection is Key. You must use a base that is strong enough to deprotonate the amine-catalyst complex but does not create an unfavorable equilibrium with the phenol. A strong, non-nucleophilic base like LHMDS or NaOtBu is typically required. Weaker bases like K₃PO₄ are often insufficient for the amination of aryl chlorides.

  • Problem: Incorrect Ligand Choice. As with the Suzuki reaction, ligand selection is paramount.

    • Solution: Use Specialized Ligands. For aryl chlorides, a highly active catalyst system is needed. Ligands like BrettPhos or tBuXPhos are often more effective for C-N coupling than the standard XPhos or SPhos.[7]

Section 3: FAQs - General Inquiries

Q1: What are the best general-purpose starting conditions for a cross-coupling reaction with this substrate? A1: A reliable starting point for screening is crucial. The table below summarizes recommended conditions for a small-scale test reaction (0.1 - 0.2 mmol scale).

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate 1.0 equiv.1.0 equiv.
Coupling Partner 1.2 - 1.5 equiv. Boronic Acid/Ester1.2 equiv. Amine
Pd Precatalyst XPhos-Pd-G3 (2 mol%)BrettPhos-Pd-G3 (2 mol%)
Ligand XPhos (4 mol%)BrettPhos (4 mol%)
Base K₃PO₄ (2.0 - 3.0 equiv.)NaOtBu (1.5 - 2.0 equiv.)
Solvent 1,4-Dioxane / H₂O (10:1) or TolueneToluene or t-BuOH
Temperature 90 - 110 °C90 - 110 °C
Atmosphere Rigorously Inert (Argon/N₂)Rigorously Inert (Argon/N₂)

Q2: I'm performing an electrophilic substitution (e.g., chlorination, nitration) on the phenol ring and getting a mixture of isomers. How can I improve regioselectivity? A2: The hydroxyl group is a strong ortho-para director. Given the existing substitution pattern, positions 4 and 6 are activated.

  • Controlling Regioselectivity: Selectivity can be influenced by the choice of catalyst and solvent. For example, in electrophilic chlorination, certain Lewis base catalysts can favor ortho-chlorination, while others enhance the innate para-preference.[8][9] It is often a matter of empirical screening to find the optimal conditions for the desired isomer.

Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Reaction Screen

This protocol is designed to be a self-validating system for identifying a productive reaction.

  • Vial Preparation: To an 8 mL vial equipped with a magnetic stir bar, add 2-Chloro-3-fluoro-5-methylphenol (1.0 equiv.), the boronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand (if not using a pre-formed complex) and dissolve them in a small amount of degassed solvent. Add this catalyst solution to the reaction vial via syringe under a positive pressure of argon.

  • Solvent Addition: Add the primary degassed solvent system (e.g., Dioxane/Water, 4:1) to achieve a final substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the ratio of starting material to product and identify any side products.

  • Control Experiment: Set up a parallel reaction under identical conditions but without the palladium catalyst. This will confirm that the observed product formation is indeed catalyst-dependent.

Visualizing the Catalytic Cycle and Failure Points

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights potential points of failure when using 2-Chloro-3-fluoro-5-methylphenol.

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition Ar-Pd(II)(X)L2 pd0->oa + Ar-X fail_inhibit Catalyst Inhibition (Phenol Coordination) pd0->fail_inhibit fail_decomp Decomposition (Pd Black) pd0->fail_decomp tm Transmetalation Ar-Pd(II)(Ar')L2 oa->tm + Ar'-B(OR)2 + Base re Reductive Elimination Ar-Ar' tm->re re->pd0 + Product arx 2-Chloro-3-fluoro- 5-methylphenol (Ar-X) fail_oa Slow/Failed OA (Steric Hindrance) arx->fail_oa boronic Boronic Acid/Ester Ar'-B(OR)2 product Product (Ar-Ar') fail_oa->oa fail_inhibit->pd0

Caption: The Suzuki cycle with potential failure points for the substrate.
References
  • El-Hiti, G. A., & Smith, K. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • Oregon State University. (n.d.). Dechlorination of polychlorinated phenols on bimetallic Pd/Fe catalyst in a magnetically stabilized fluidized bed. Oregon State University. [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters. [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloro-5-trifluoromethoxypyrazine with 3-methylthiophenol. ResearchGate. [Link]

  • ACS Publications. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. PMC. [Link]

  • Wiley Online Library. (2022). Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. Wiley Online Library. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Massachusetts Institute of Technology. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. DSpace@MIT. [Link]

  • NextSDS. (n.d.). 2-Chloro-5-fluoro-3-methylphenol — Chemical Substance Information. NextSDS. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • CPAChem. (2019). Safety data sheet. CPAChem. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Preventing oxidative degradation of 2-Chloro-3-fluoro-5-methylphenol during storage

Welcome to the Technical Support Center for halogenated phenolic compounds. 2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2) is a highly specialized building block used in drug development and agrochemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated phenolic compounds. 2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2) is a highly specialized building block used in drug development and agrochemical synthesis. Despite the electron-withdrawing nature of its chlorine and fluorine substituents, the phenolic hydroxyl group remains highly susceptible to auto-oxidation, leading to compromised assay yields, reaction impurities, and severe discoloration[1].

This guide provides researchers with self-validating protocols, mechanistic troubleshooting, and authoritative FAQs to ensure the absolute integrity of this compound during long-term storage and experimental handling.

Part 1: Mechanism of Oxidative Degradation

To effectively prevent degradation, one must understand the causality behind it. Phenolic oxidation is primarily a radical-mediated process. When exposed to oxygen, trace transition metals, or UV light, the phenolic hydrogen is abstracted, generating a highly reactive phenoxy radical[2].

Because 2-Chloro-3-fluoro-5-methylphenol has an unsubstituted para position (relative to the OH group), these radicals rapidly undergo coupling reactions or further oxidation into highly conjugated, colored quinone derivatives[1].

Mechanism A 2-Chloro-3-fluoro- 5-methylphenol C Phenoxy Radical (Highly Reactive) A->C H-abstraction B O₂, UV Light, or Trace Metals B->C Catalyzes D Quinone Derivatives (Yellow/Brown) C->D Oxidation E Polymerized Degradants (Black/Insoluble) C->E Radical Coupling D->E Condensation

Fig 1: Oxidative degradation pathway of halogenated phenols into colored polymeric byproducts.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-Chloro-3-fluoro-5-methylphenol powder has turned from white to a yellow/pinkish hue. Is it still usable?

A: Discoloration (yellow, brown, pink, or black) is the primary macroscopic symptom of phenolic oxidation[1]. The colored impurities are typically quinones or polymerized polyphenols. While the actual molar percentage of the degradant might be low (quinones have very high molar extinction coefficients, meaning a tiny amount causes intense color), these impurities can act as radical initiators or poison sensitive transition-metal catalysts in downstream cross-coupling reactions.

  • Action: If discoloration is observed, you must purify the compound prior to use. Vacuum distillation or recrystallization (under an inert atmosphere) are the most effective self-validating methods to remove these polymeric residues[1].

Q2: Why does my stock solution degrade so much faster than the neat solid?

A: Solvents inherently contain dissolved oxygen. When the phenol is dissolved, the molecular mobility increases, and the dissolved O₂ acts as a continuous oxidant. Furthermore, ambient light accelerates the photochemical generation of reactive oxygen species (ROS) in solution[2].

  • Action: Always degas your solvents before preparing stock solutions. Use the freeze-pump-thaw method or sparge the solvent with Argon for at least 30 minutes[1].

Q3: Should I use Nitrogen or Argon to blanket my storage vials?

A: Both are inert, but Argon is superior for storing solids and small liquid aliquots . Argon is approximately 38% denser than air, allowing it to sink and form a protective "blanket" directly over the compound. Nitrogen is slightly lighter than air and easily diffuses out of the vial before the cap is securely fastened. Directing a gentle stream of Argon into a vial with a tight-fitting Teflon lid is the industry standard for highly oxidation-prone materials[3].

Part 3: Quantitative Data on Storage Conditions

The following table synthesizes the impact of various environmental variables on the stability of sensitive phenolic compounds, demonstrating why strict adherence to storage protocols is non-negotiable[4][5].

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Stability / Degradation Profile
Optimal (SOP) Argon Blanket-20°CDark (Amber Vial)> 99% intact after 12 months.
Standard Air4°CDarkModerate degradation; yellowing visible in 1-3 months.
Poor Air25°C (RT)Ambient LightRapid degradation; significant quinone formation in weeks.
In Solution (No Antioxidant) Air25°C (RT)Ambient LightHighly accelerated oxidation; degrades within days.

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system where the compound remains pristine, implement the following workflows.

Workflow Step1 1. HPLC/Visual QC (Check Purity) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Add BHT (If making solution) Step2->Step3 Step4 4. Argon Purge (30-60 sec) Step3->Step4 Step5 5. Teflon Seal & Store at -20°C Step4->Step5

Fig 2: Standard operating procedure for the long-term inert storage of sensitive phenolic compounds.

Protocol A: Aliquoting and Inert Gas Blanketing (Solid Storage)

Causality: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, leading to condensation upon returning the cold vial to the freezer. Aliquoting prevents repeated freeze-thaw-exposure cycles.

  • Preparation: Pre-weigh desired amounts of 2-Chloro-3-fluoro-5-methylphenol into clean, dry amber glass vials. Amber glass blocks UV/visible light, preventing photochemical radical initiation[5].

  • Purging: Insert a clean needle attached to an Argon line halfway into the vial (do not touch the solid). Direct a gentle stream of Argon gas into the vial for 30 to 60 seconds to completely displace atmospheric oxygen[3].

  • Sealing: While the Argon is still flowing slightly, quickly cap the vial using a Teflon-lined screw cap. Teflon ensures an airtight seal that does not degrade upon contact with trace phenol vapors[3].

  • Storage: Wrap the cap junction with Parafilm and store immediately at -20°C.

Protocol B: Preparing Stabilized Stock Solutions

Causality: If the compound must be stored in solution, a sacrificial antioxidant is required to preferentially scavenge oxygen radicals before they can attack the target phenol[1].

  • Degas Solvent: Sparge your chosen solvent (e.g., anhydrous dichloromethane or ether) with Argon for 30 minutes.

  • Add Scavenger: Add 0.01% to 0.1% (w/w) of Butylated hydroxytoluene (BHT) to the solvent. BHT is a sterically hindered synthetic phenolic antioxidant. It is highly stable under inert conditions but will rapidly and preferentially react with peroxy radicals, sacrificing itself to protect your target compound[4].

  • Dissolution: Dissolve the 2-Chloro-3-fluoro-5-methylphenol in the stabilized, degassed solvent.

  • Validation: Before using the stock solution in a critical assay, run a quick TLC (Thin Layer Chromatography) or HPLC check against a freshly prepared standard to confirm the absence of high-molecular-weight baseline spots (polymers).

References

  • Arabian Journal of Chemistry. Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Retrieved from:[Link]

  • Journal of Zhejiang University. Degradation kinetics and mechanisms of phenol in photo-Fenton process. Retrieved from:[Link]

  • MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise and Peak Tailing in 2-Chloro-3-fluoro-5-methylphenol Detection

Welcome to the Analytical Support Center. Analyzing halogenated phenols like 2-Chloro-3-fluoro-5-methylphenol presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. Analyzing halogenated phenols like 2-Chloro-3-fluoro-5-methylphenol presents unique chromatographic challenges. The electron-withdrawing chlorine and fluorine atoms increase the acidity of the phenolic hydroxyl group, making the molecule highly susceptible to secondary interactions on silica-based columns. Furthermore, high-sensitivity detection of such compounds requires a pristine baseline.

This guide provides a causality-driven, self-validating troubleshooting framework to resolve peak tailing and baseline noise during your method development and routine analysis.

Diagnostic Decision Tree

HPLCDiagnostics Start Observe HPLC Issue (2-Chloro-3-fluoro-5-methylphenol) Tailing Peak Tailing Start->Tailing Noise Baseline Noise Start->Noise TestNeutral Inject Neutral Marker (e.g., Toluene) Tailing->TestNeutral NoiseType Characterize Noise Pattern Noise->NoiseType Physical Physical Issue Check Voids/Fittings TestNeutral->Physical Neutral Marker Tails Chemical Chemical Issue Adjust pH < pKa TestNeutral->Chemical Neutral Marker Symmetric Periodic Periodic (Pulsing) Purge Pump/Check Valves NoiseType->Periodic Synchronous with Pump Random Random (Fuzzy) Clean Flow Cell/Replace Lamp NoiseType->Random Independent of Pump

Caption: Logical diagnostic workflow for resolving HPLC peak tailing and baseline noise.

Section 1: Troubleshooting Peak Tailing

Q1: Why does 2-Chloro-3-fluoro-5-methylphenol exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for halogenated phenols is driven by two primary mechanisms: chemical and physical. Chemically, the acidic phenol group can partially ionize if the mobile phase pH is near its pKa​ . Furthermore, the polar hydroxyl group engages in strong secondary interactions with unreacted, acidic silanol groups (Si-OH) on the silica stationary phase[1]. Physically, extra-column volume or a void at the head of the column can cause the sample plug to undergo "infinite dilution," which manifests identically to chemical tailing[2].

Q2: How can I definitively prove whether the tailing is chemical (silanol/pH) or physical (voids/plumbing)? A2: You must decouple the fluidic path from the chemistry. Inject a strictly neutral, non-polar compound (such as toluene or uracil, depending on your organic modifier). Because neutral compounds cannot undergo acid-base interactions with active silanols, they are immune to chemical tailing[2]. If the neutral marker also tails, your issue is physical (e.g., poorly seated fittings or a collapsed column bed). If the neutral marker is perfectly symmetrical but your phenol tails, the problem is definitively chemical.

Protocol 1: Chemical Tailing Resolution via pH Optimization

Objective: Suppress analyte ionization and protonate residual silanols to eliminate secondary interactions. Self-Validating Mechanism: By forcing the system into a pH extreme, we isolate the ionization variable. If peak symmetry improves, we validate that partial ionization was the root cause.

  • Buffer Selection: Prepare a highly buffered aqueous mobile phase. For an acidic compound like 2-Chloro-3-fluoro-5-methylphenol, you must set the mobile phase pH at least 2 units below its pKa​ to ensure it remains fully protonated and neutral[3]. A 10–25 mM Phosphate buffer at pH 2.5–3.0 or 0.1% Formic Acid is ideal.

  • System Equilibration: Flush the HPLC system with the newly buffered mobile phase for a minimum of 15–20 column volumes. Silica columns require extended equilibration times when buffer concentrations or pH levels are altered.

  • Column Selection (If tailing persists): If optimizing the pH does not yield a Tailing Factor ( Tf​ ) ≤1.5 , the silica surface may be too active. Switch to a highly end-capped "Type B" high-purity silica column, which is manufactured in a metal-free environment to drastically reduce acidic silanol activity[4].

Section 2: Resolving Baseline Noise

Q3: My chromatogram shows unacceptable baseline noise that is burying the 2-Chloro-3-fluoro-5-methylphenol peak. How do I trace the source? A3: Baseline noise must be characterized by its visual pattern to establish causality[5]:

  • Periodic (Pulsating) Noise: This noise moves in a uniform, zigzag pattern that is synchronous with the pump stroke. It indicates pressure fluctuations caused by dissolved air in the solvents, faulty pump check valves, or a failing inline degasser[6].

  • Random (High-Frequency/Fuzzy) Noise: This noise is erratic and independent of the pump. It points directly to optical or detector issues, such as a degrading UV/PDA lamp (low energy output), a dirty flow cell, or contaminated mobile phase solvents[6],[5].

Protocol 2: System Isolation for Baseline Noise Diagnostics

Objective: Isolate the detector from the fluidics to definitively locate the noise source. Self-Validating Mechanism: By completely halting the pump, you remove fluidic dynamics from the equation. If the noise instantly ceases, the detector is validated as fully functional, and the root cause is upstream.

  • Halt Fluidics: Stop the HPLC pump flow completely. Leave the detector on and monitor the live signal for 5 to 10 minutes.

  • Analyze Upstream (If noise stops): If the baseline flatlines perfectly, the issue is fluidic. Purge the pump with 100% Isopropanol to clear trapped air bubbles. Ensure your mobile phases are prepared with HPLC-grade water, as water is the most common source of solvent contamination[6]. Check the inline degasser for vacuum failures.

  • Analyze Downstream (If noise persists): If the random, fuzzy noise continues while the pump is off, the issue is localized to the detector[5]. Flush the flow cell with a suitable cleaning solvent (e.g., 6N Nitric acid, if compatible with your cell material) followed by copious amounts of water. If the noise remains, check the lamp ignition hours; lamps exceeding 2,000 hours typically require replacement due to energy degradation.

Quantitative Data: Impact of Troubleshooting Parameters

The following table summarizes how adjusting specific chromatographic parameters impacts the peak shape and signal clarity of phenolic compounds.

Parameter AdjustedAdjustment MagnitudeEffect on Tailing Factor ( Tf​ )Effect on Signal-to-Noise (S/N)
Mobile Phase pH Decrease to pH 2.5 (2 units < pKa​ )Significant Decrease (Approaches 1.0)Improved (Sharper peak = higher response)
Buffer Concentration Increase from 10 mM to 25 mMModerate Decrease (Masks silanols)Neutral to Slight Decrease (Potential background noise)
Injection Volume Reduce by 50%Improved (If volume overload existed)Decreased (Lower mass on column)
Detector Lamp Age Replace lamp (> 2000 hours)No Effect Significant Increase (Eliminates random noise)
Column Temperature Increase by 5–10 °CMinor Decrease (Faster mass transfer)Neutral
References
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Scribd. Understanding HPLC Peak Tailing. Available at:[Link]

  • The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise. Available at:[Link]

  • Voice of Kayani (YouTube). HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING. Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Chloro-3-fluoro-5-methylphenol vs. 3-Fluoro-5-methylphenol

[label="SNAr with Pyrrolidine\nK2CO3, DMSO, 10 Finalizing Visualizations I'm now implementing the last details on the Graphviz DOT diagrams. I've been fine-tuning the visual style of Compound B's workflow, ensuring that...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="SNAr with Pyrrolidine\nK2CO3, DMSO, 10

Finalizing Visualizations

I'm now implementing the last details on the Graphviz DOT diagrams. I've been fine-tuning the visual style of Compound B's workflow, ensuring that the labels are legible and the colors are consistent with my previous decisions. The goal is to provide a clear and intuitive representation of the experimental steps. I've also checked the overall aesthetic of the diagrams, ensuring a good balance of detail and readability.

Synthesizing Reactivity Shifts

I'm synthesizing the core differences in reactivity. The chlorine at C2 drastically changes the molecule. I'm noting that the predicted pKa drop is significant. The resulting steric hindrance completely blocks ortho-lithiation; I'm highlighting the shift.

Refining SNAr Insights

I'm now focusing on SNAr reactivity. I see that fluorine, when activated, is a superb leaving group. In a formylated derivative, an amine can displace it. The C2-chlorine, though, presents a steric clash, so I will now alter the kinetics. I will also make sure the diagrams are easy to understand.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application & Reactivity Guide

Introduction and Mechanistic Overview

In the rational design of active pharmaceutical ingredients (APIs), the precise functionalization of fluorinated aromatic building blocks is critical. This guide provides an objective, data-driven comparison of two closely related synthons: 3-Fluoro-5-methylphenol (CAS: 216976-31-7) and its chlorinated analogue, 2-Chloro-3-fluoro-5-methylphenol (CAS: 1807168-54-2) .

While these molecules differ by only a single chlorine atom at the C2 position, this substitution fundamentally alters their electronic landscape, steric profile, and synthetic utility. As a Senior Application Scientist, I approach this comparison by analyzing the causality behind these reactivity shifts—specifically how inductive (-I) effects and steric blockade dictate the success or failure of downstream transformations like Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr).

Structural and Electronic Profiling

The reactivity divergence between these two phenols is governed by three primary factors:

  • Phenolic Acidity (pKa) and Nucleophilicity: The hydroxyl group in 3-fluoro-5-methylphenol exhibits a typical weakly acidic profile (estimated pKa ~9.3). The introduction of a chlorine atom at the ortho position (C2) in 2-Chloro-3-fluoro-5-methylphenol exerts a powerful inductive electron-withdrawing effect (-I). This stabilizes the resulting phenoxide anion, drastically lowering the predicted pKa to 7.61[1]. Consequently, while the chlorinated phenoxide is easier to form, it is a significantly weaker nucleophile during O-alkylation.

  • The "Ortho-Lithiation Blockade": In synthetic workflows, the C2 position of 3-fluoro-5-methylphenol (once O-protected) is the thermodynamic sink for Directed Ortho Metalation (DoM). It is flanked by two synergistic directing groups (the O-alkyl and the C3-fluorine). In 2-Chloro-3-fluoro-5-methylphenol, the C2 position is physically blocked by the chlorine atom, forcing lithiation to less regioselective positions (C4 or C6) or triggering competing halogen-metal exchange.

  • Steric Hindrance: The C2-chlorine creates a dense steric environment between the C1-hydroxyl and C3-fluorine, imposing high activation energy barriers for both O-alkylation and incoming nucleophiles during SNAr.

ElectronicEffects cluster_A 2-Chloro-3-fluoro-5-methylphenol cluster_B 3-Fluoro-5-methylphenol A_Phenol Phenol (C1-OH) pKa ~7.61 A_C2 C2-Chlorine Steric Block & -I Effect A_Phenol->A_C2 ortho A_DoM Directed Ortho Metalation (BLOCKED) A_C2->A_DoM Prevents C2 Lithiation B_Phenol Phenol (C1-OH) pKa ~9.2 B_C2 C2-Hydrogen Accessible B_Phenol->B_C2 ortho B_DoM Directed Ortho Metalation (ACTIVE at C2) B_C2->B_DoM Allows C2 Lithiation

Fig 1. Electronic and steric causality dictating Directed Ortho Metalation (DoM) feasibility.

Quantitative Data and Reactivity Matrices

To facilitate objective decision-making in route scouting, the structural and reactivity parameters of both compounds are summarized below.

Table 1: Physicochemical & Structural Properties
Property3-Fluoro-5-methylphenol2-Chloro-3-fluoro-5-methylphenol
CAS Number 216976-31-71807168-54-2
Molecular Weight 126.13 g/mol 160.57 g/mol
Predicted pKa ~9.37.61 ± 0.15 [1]
C2 Position Status Open (Hydrogen)Blocked (Chlorine)
Phenoxide Nucleophilicity High (Standard phenolic)Low (Electron-deficient)
Table 2: Reactivity Profile Comparison
Reaction Type3-Fluoro-5-methylphenol2-Chloro-3-fluoro-5-methylphenol
O-Alkylation Kinetics Fast (Standard conditions: K₂CO₃/MeI)Slower (Requires Cs₂CO₃ or heating due to sterics)
Directed Ortho Metalation Highly regioselective at C2 [2]C2 blocked; poor regioselectivity at C4/C6
Electrophilic Aromatic Sub. Favors C2 and C4 positionsRestricted to C4 and C6
SNAr of C3-Fluorine Achievable post-formylation [2]Sterically hindered by adjacent C2-Chlorine

Comparative Experimental Workflows

The following protocols highlight the procedural differences required to functionalize these two building blocks. The methodology for 3-fluoro-5-methylphenol is a self-validating system adapted from validated literature used in the synthesis of fused indazole ring systems [2].

Protocol A: DoM and SNAr of 3-Fluoro-5-methylphenol

Objective: Regioselective functionalization at C2 followed by fluorine displacement.

  • O-Alkylation: Dissolve 3-fluoro-5-methylphenol (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) and methyl iodide (1.2 eq). Stir at room temperature for 4 hours.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc 4:1) will show the complete disappearance of the UV-active phenol spot, confirming the formation of the anisole derivative.

  • Ortho-Lithiation (DoM): Cool a solution of the protected intermediate in anhydrous THF to -78 °C under N₂. Dropwise add n-BuLi (1.1 eq). The synergistic directing effects of the methoxy and fluorine groups exclusively direct the lithium to the C2 position [2].

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) to formylate the C2 position. Warm to room temperature and quench with saturated NH₄Cl.

  • SNAr Displacement: React the formylated product with pyrrolidine (2.0 eq) and K₂CO₃ in DMSO at 100 °C. The newly introduced aldehyde activates the C3-fluorine, allowing for clean nucleophilic displacement [2].

Workflow Start 3-Fluoro-5-methylphenol Step1 O-Alkylation Cs2CO3, MeI, DMF Start->Step1 Yields Anisole derivative Step2 Ortho-Lithiation (DoM) n-BuLi, THF, -78°C Step1->Step2 F and OMe direct to C2 Step3 Formylation DMF quench Step2->Step3 Electrophilic trap Step4 SNAr with Pyrrolidine K2CO3, DMSO, 100°C Step3->Step4 F displacement via SNAr

Fig 2. Multi-step functionalization workflow for 3-Fluoro-5-methylphenol via DoM and SNAr.

Protocol B: Alternative Handling for 2-Chloro-3-fluoro-5-methylphenol

Objective: Overcoming steric and electronic deactivation during O-Alkylation.

  • Forced O-Alkylation: Due to the lower nucleophilicity (pKa 7.61) and steric shielding by the C2-chlorine, standard room-temperature alkylation is inefficient. Dissolve 2-chloro-3-fluoro-5-methylphenol in DMF, add Cs₂CO₃ (2.0 eq), and an excess of alkylating agent (1.5 eq).

  • Thermal Activation: Heat the reaction to 60 °C for 12 hours.

    • Self-Validation: LC-MS is required to validate conversion, as the starting material and product may co-elute on standard normal-phase TLC due to the highly lipophilic nature of the chlorinated ring.

  • Downstream Limitations: Attempting DoM on this substrate with n-BuLi will likely result in a mixture of C4-lithiation and C2 halogen-metal exchange (loss of the chlorine atom). If C4 functionalization is required, SEAr (e.g., standard bromination) is preferred over lithiation.

Conclusion

For complex API synthesis requiring precise regiochemical fidelity at the position between the hydroxyl and fluorine groups, 3-fluoro-5-methylphenol is the superior building block due to its accessible C2 proton and predictable DoM behavior. Conversely, 2-Chloro-3-fluoro-5-methylphenol should be selected only when the C2-chlorine is a strict structural requirement of the final target pharmacophore, keeping in mind that its presence necessitates harsher reaction conditions and precludes standard ortho-lithiation strategies.

References

  • Organic Letters (American Chemical Society). "Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide". Available at:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3-fluoro-5-methylphenol Quantification: GC-MS vs. HPLC-UV

In the landscape of pharmaceutical development, the rigorous quantification of impurities and process-related substances is not merely a regulatory hurdle, but a cornerstone of patient safety and product efficacy. 2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous quantification of impurities and process-related substances is not merely a regulatory hurdle, but a cornerstone of patient safety and product efficacy. 2-Chloro-3-fluoro-5-methylphenol, a potential process intermediate or impurity, requires a robust and validated analytical method for its precise measurement. This guide provides an in-depth comparison of two common chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this analyte. As Senior Application Scientists, our focus extends beyond procedural descriptions to elucidate the scientific rationale behind our methodological choices, ensuring a self-validating and trustworthy analytical system.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended purpose.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for the validation of analytical procedures, which is globally recognized and adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] The recently updated ICH Q2(R2) and the accompanying Q14 guideline on analytical procedure development emphasize a more flexible, science- and risk-based approach to validation throughout the method's lifecycle.[7][8][9]

This guide will dissect the validation process for both GC-MS and HPLC-UV methods for 2-Chloro-3-fluoro-5-methylphenol quantification, adhering to the principles outlined in the ICH guidelines. We will explore the core validation parameters, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Imperative of Method Validation

Before delving into the specifics of each technique, it is crucial to understand the fundamental validation characteristics that ensure an analytical method is fit for its purpose.[10][11][12] These parameters are not a mere checklist but are interconnected, forming a comprehensive picture of the method's performance.

Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_performance Performance Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness System_Suitability System Suitability Robustness->System_Suitability

Figure 1: Interrelationship of Key Analytical Method Validation Parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[13] For volatile and semi-volatile compounds like phenols, GC-MS is often the method of choice.[14][15] However, the polar nature of the hydroxyl group in phenols necessitates a derivatization step to improve their volatility and chromatographic behavior.[16][17]

GC-MS Method Validation Workflow

The validation of a GC-MS method for 2-Chloro-3-fluoro-5-methylphenol quantification involves a systematic evaluation of its performance characteristics. The following diagram illustrates the typical workflow.

GCMS_Validation_Workflow start Start: Method Development prep Sample & Standard Preparation start->prep deriv Derivatization (e.g., Silylation) prep->deriv gcms GC-MS Analysis deriv->gcms specificity Specificity/ Selectivity gcms->specificity linearity Linearity & Range gcms->linearity accuracy Accuracy gcms->accuracy precision Precision (Repeatability & Intermediate) gcms->precision lod_loq LOD & LOQ gcms->lod_loq robustness Robustness specificity->robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Validation Report system_suitability->report end End: Validated Method report->end

Figure 2: Experimental Workflow for GC-MS Method Validation.

Experimental Protocol: GC-MS Method Validation

1. Materials and Reagents:

  • 2-Chloro-3-fluoro-5-methylphenol reference standard (purity ≥ 99.5%)

  • Internal Standard (IS): 2,4,6-Trichlorophenol or a suitable stable isotope-labeled analogue.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Drug substance/product matrix.

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 2-Chloro-3-fluoro-5-methylphenol and the IS in DCM.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 to 10 µg/mL). Spike each standard with a constant concentration of the IS.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation: Accurately weigh a known amount of the drug substance/product, dissolve in DCM, and spike with the IS.

4. Derivatization Procedure:

  • To 100 µL of each standard, QC, and sample solution, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vials tightly and heat at 70°C for 30 minutes. The rationale for derivatization is to increase the volatility and thermal stability of the phenolic compound, leading to improved peak shape and sensitivity in GC analysis.[16][17]

  • Cool to room temperature before injection.

5. GC-MS Operating Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and the IS to ensure specificity.

6. Validation Experiments:

  • Specificity: Analyze a blank matrix, a matrix spiked with the analyte and IS, and a sample containing potential impurities to demonstrate the absence of interfering peaks at the retention times of the analyte and IS.

  • Linearity and Range: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the concentration and perform a linear regression analysis. A correlation coefficient (r²) > 0.995 is typically acceptable.[18] The range is the interval between the upper and lower concentrations that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[1]

  • Accuracy: Analyze QC samples at three concentration levels (low, medium, high) against the calibration curve. The mean recovery should be within a predefined acceptance criterion (e.g., 85-115%).[18]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or on different instruments. The relative standard deviation (RSD) should not exceed a specified limit (e.g., 15%).[19]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., GC oven temperature ramp rate, flow rate, derivatization time) and assess the impact on the results. This ensures the method's reliability during normal use.[1]

  • System Suitability: Before each analytical run, inject a system suitability standard to verify the performance of the chromatographic system. Key parameters include peak resolution, tailing factor, and precision of replicate injections.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Versatile Alternative

HPLC is a widely used technique for the separation and quantification of a broad range of compounds.[20] For phenolic compounds, reversed-phase HPLC with UV detection is a common approach that often does not require derivatization.[17]

HPLC-UV Method Validation Workflow

The validation workflow for an HPLC-UV method is conceptually similar to that of the GC-MS method, focusing on the same set of validation parameters.

HPLC_Validation_Workflow start Start: Method Development prep Sample & Standard Preparation start->prep hplc HPLC-UV Analysis prep->hplc specificity Specificity/ Selectivity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision (Repeatability & Intermediate) hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness specificity->robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Validation Report system_suitability->report end End: Validated Method report->end

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Validation

Comparing biological activity of 2-Chloro-3-fluoro-5-methylphenol derivatives

Comparative Biological Activity Guide: 2-Chloro-3-fluoro-5-methylphenol (CFMP) vs. Traditional Halogenated Phenols Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 2-Chloro-3-fluoro-5-methylphenol (CFMP) vs. Traditional Halogenated Phenols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of antimicrobial and preservative development, halogenated phenolic compounds represent a cornerstone class of biocides. The introduction of halogens into the phenolic nucleus fundamentally alters the molecule's physicochemical properties, significantly intensifying its microbicidal potency[1].

This guide provides a rigorous comparative analysis of a highly functionalized derivative, 2-Chloro-3-fluoro-5-methylphenol (CFMP) , against industry-standard alternatives: 4-Chloro-3-methylphenol (Chlorocresol) and 4-Chloro-3,5-dimethylphenol (Chloroxylenol/PCMX) . By examining the structure-activity relationship (SAR) and employing self-validating experimental workflows, we can objectively evaluate how precise halogenation strategies optimize biological activity.

Mechanistic Causality: The Role of Halogenation

To understand the biological efficacy of CFMP, we must analyze the causality behind its structural modifications. The biological activity of phenolic compounds is strictly governed by their ability to partition into lipid bilayers and disrupt microbial cell membranes.

  • Chlorination (Lipophilic Driver): The addition of a chlorine atom increases the partition coefficient (LogP), driving the molecule into the hydrophobic core of the bacterial membrane. In traditional agents like Chlorocresol, this intercalation induces cytoplasmic leakage of potassium and phosphate ions, ultimately uncoupling respiration from ATP synthesis and dissipating the proton motive force[2].

  • Fluorination (Electronic Modulator): The strategic placement of a highly electronegative fluorine atom at the 3-position in CFMP exerts a strong inductive electron-withdrawing effect. This increases the acidity of the phenolic hydroxyl group, optimizing the ratio of ionized to un-ionized species at physiological pH. Furthermore, the carbon-fluorine bond enhances metabolic stability and membrane permeability without adding significant steric bulk.

  • Methylation (Hydrophobic Anchor): Alkyl substitution increases bactericidal potency up to a certain chain length by further enhancing lipophilicity and membrane anchoring[1].

Chloroxylenol and Chlorocresol act primarily via microbial cell wall disruption and the subsequent inactivation of cellular enzymes[3][4]. CFMP follows a similar mechanistic trajectory but is hypothesized to exhibit accelerated kinetics due to its optimized lipophilic-electronic balance.

MOA CFMP Halogenated Phenol (e.g., CFMP) Membrane Cell Membrane Intercalation CFMP->Membrane Lipophilic entry Leakage Cytoplasmic Leakage (K+, PO4 3-) Membrane->Leakage Proton Proton Motive Force Dissipation Membrane->Proton Death Bacterial Cell Death Leakage->Death Proton->Death

Fig 1. Mechanistic pathway of halogenated phenol-induced bacterial cell death.

Comparative Performance Data

The following table synthesizes the structural and functional profiles of CFMP against standard alternatives. While Chloroxylenol is highly effective against Gram-positive bacteria[4][5], the dual-halogenation of CFMP provides a broader spectrum of activity.

CompoundChemical Structure FeaturesPrimary Mechanism of ActionAntimicrobial Spectrum
Chlorocresol (PCMC) Monochlorinated, MonomethylatedCytoplasmic leakage, proton motive force dissipation[2]Broad-spectrum (Gram +/-, Fungi)
Chloroxylenol (PCMX) Monochlorinated, DimethylatedCell wall disruption, enzyme inactivation[3][4]Primarily Gram-positive[4][5]
CFMP Chlorinated, Fluorinated, MonomethylatedEnhanced membrane permeation via F-induced lipophilicityBroad-spectrum (Gram +/-, Fungi)

Experimental Methodologies: Self-Validating Systems

To objectively evaluate the performance of CFMP against Chlorocresol and Chloroxylenol, we must employ highly controlled, self-validating assays. Endpoint Minimum Inhibitory Concentration (MIC) data is insufficient for drug development; we must understand the kinetics of cell death and the compound's efficacy against complex matrices.

Protocol 1: Time-Kill Kinetic Assay

Causality Check: Why use a chemical neutralizer? A critical pitfall in biocide testing is carryover toxicity. If the active phenolic compound is not chemically quenched upon transferring the sample to the agar plate, it will continue to inhibit growth during incubation, yielding a false-positive bactericidal rate. We utilize a validated Dey-Engley (D/E) neutralizing broth to ensure the observed cell death occurred only during the precise exposure window.

  • Inoculum Standardization: Grow Staphylococcus aureus (ATCC 6538) in Mueller-Hinton Broth to logarithmic phase. Standardize to 1×106 CFU/mL.

  • Compound Exposure: Inoculate test tubes containing CFMP, Chlorocresol, and Chloroxylenol at their respective MIC concentrations.

  • Chemical Neutralization (Critical Step): At precise intervals (1, 5, 15, 30, and 60 minutes), extract a 100 µL aliquot and immediately vortex into 900 µL of D/E Neutralizing Broth.

    • Self-Validation: A neutralizer toxicity control (neutralizer + bacteria) and a neutralizer efficacy control (neutralizer + biocide + bacteria) must be run in parallel to validate the assay.

  • Plating & Enumeration: Perform 10-fold serial dilutions of the neutralized mixture and plate 100 µL onto Tryptic Soy Agar (TSA).

  • Incubation: Incubate at 37°C for 24 hours. Enumerate CFUs to plot the logarithmic reduction over time.

Workflow Inoc Standardize Inoculum Exp Compound Exposure Inoc->Exp Neut Chemical Neutralization Exp->Neut Plate Serial Dilution & Plating Neut->Plate Count CFU Enumeration Plate->Count

Fig 2. Self-validating Time-Kill Kinetic assay workflow with critical neutralization step.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

Causality Check: Why test biofilms separately? Planktonic MIC does not translate to biofilm efficacy. Biofilms exhibit phenotypic resistance due to their extracellular polymeric substance (EPS) matrix. Fluorinated compounds like CFMP often demonstrate superior EPS penetration compared to non-fluorinated counterparts due to altered surface tension and lipophilicity.

  • Biofilm Formation: Grow Pseudomonas aeruginosa biofilms on a Calgary Biofilm Device (peg lid) for 48 hours under constant shear stress (150 RPM).

  • Planktonic Wash: Rinse the peg lid in sterile PBS for 1 minute.

    • Self-Validation: This step removes loosely attached planktonic cells, ensuring the assay exclusively measures true biofilm-embedded bacteria.

  • Biocide Challenge: Transfer the peg lid to a 96-well challenge plate containing serial dilutions of CFMP, Chlorocresol, and Chloroxylenol. Expose for 2 hours.

  • Recovery & Sonication: Transfer the lid to a recovery plate containing D/E Neutralizing Broth. Sonicate the plate at 60 Hz for 10 minutes to dislodge surviving cells from the pegs.

  • Enumeration: Plate the recovery broth onto TSA to determine the MBEC (the lowest concentration resulting in a 99.9% reduction of biofilm CFUs).

Conclusion

CFMP represents a structurally optimized evolution of the traditional halogenated phenol scaffold. By balancing the inductive electronic effects of fluorine with the lipophilicity of chlorine and a methyl group, it offers a compelling pharmacokinetic profile. For drug development professionals, transitioning from traditional agents like Chloroxylenol to advanced fluorinated derivatives like CFMP may yield superior membrane permeation kinetics and broader-spectrum efficacy, particularly in complex biofilm environments.

Sources

Comparative

A Senior Application Scientist's Guide to Halogenated Cresols in Drug Discovery: A Comparative Analysis of 2-Chloro-3-fluoro-5-methylphenol

Introduction: The Strategic Role of Halogenation in Modern Medicinal Chemistry In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Halogenation in Modern Medicinal Chemistry

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Halogenation, the incorporation of halogen atoms (F, Cl, Br, I) into a molecular scaffold, is a time-honored and powerful strategy in medicinal chemistry.[1] For decades, halogens were primarily utilized to enhance metabolic stability or modulate lipophilicity.[2] However, our understanding has evolved; we now recognize that halogens, particularly chlorine, bromine, and iodine, can act as Lewis acids and participate in "halogen bonding," a specific, directional non-covalent interaction with electron-donating atoms in a biological target.[3] This interaction can significantly contribute to binding affinity and selectivity.[1]

The cresol (methylphenol) scaffold is a common starting point in the synthesis of biologically active molecules.[4] By introducing halogens to this simple aromatic ring, we can systematically tune its electronic and steric properties to probe interactions within a target's binding site. This guide provides an in-depth comparison of 2-Chloro-3-fluoro-5-methylphenol, a uniquely substituted cresol, against other common halogenated cresols. We will explore how its distinct di-halogenation pattern influences its potential as a drug discovery building block, with a focus on structure-activity relationships, supporting experimental frameworks, and applications in kinase inhibition.

The Physicochemical Landscape: How Halogenation Governs Molecular Properties

The identity, number, and position of halogen substituents dramatically alter a molecule's physicochemical properties, which in turn dictate its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (drug-target interaction). The combination of chlorine and fluorine in 2-Chloro-3-fluoro-5-methylphenol presents a fascinating case study. Fluorine, being highly electronegative, can lower the pKa of the phenolic hydroxyl group and form strong hydrogen bonds, while the larger chlorine atom offers a different steric and electronic profile, capable of forming influential halogen bonds.[1][3]

A comparison with other common halogenated cresols reveals these nuanced differences.

Property2-Chloro-3-fluoro-5-methylphenol2-Chloro-5-methylphenol[5]4-Chloro-3-methylphenol (PCMC)[6]2-Chloro-3-methylphenol[7]
Molecular Formula C₇H₆ClFOC₇H₇ClOC₇H₇ClOC₇H₇ClO
Molecular Weight 160.57 g/mol [8]142.58 g/mol 142.58 g/mol 142.58 g/mol
Predicted XLogP3 N/A2.4N/A2.6
Boiling Point N/A196 °CN/AN/A
Melting Point N/A46-48 °CN/AN/A
Key Features - Strong inductive effect from F- Potential for H-bonding (F, O)- Potential for halogen bonding (Cl)- Two distinct halogen substituents- Single chloro substituent- Moderate lipophilicity- Established biological activity profile- Para-chloro substitution- Different electronic distribution from ortho/meta isomers- Ortho-chloro substitution- Steric influence adjacent to OH group

Note: Experimental data for 2-Chloro-3-fluoro-5-methylphenol is limited in public literature; properties are inferred based on chemical principles.

The dual halogenation in 2-Chloro-3-fluoro-5-methylphenol suggests a molecule with finely tuned lipophilicity and electronic distribution, offering a unique tool for medicinal chemists to optimize drug-receptor interactions.

Structure-Activity Relationships (SAR): Decoding the Impact of Halogen Substitution

The relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of drug design.[9][10] For halogenated phenols, SAR studies reveal clear patterns that can guide the optimization of lead compounds. A pivotal study on halophenol derivatives as protein tyrosine kinase (PTK) inhibitors provides an excellent framework for understanding these principles.[11][12]

Key SAR insights for halogenated phenols include:

  • Halogen Identity is Crucial: In the context of PTK inhibition, the activity contribution of halogens on the phenyl ring was found to be in the order of Cl > Br > F (or I).[12] This suggests that the chloro substituent may play a pivotal role in the interaction with the kinase, potentially through optimal electronic effects or halogen bonding.

  • Hydroxyl Groups are Essential: The phenolic hydroxyl group is often essential for activity, likely acting as a hydrogen bond donor in key interactions with the target protein.[12][13] Substitution of hydroxyl groups with methoxyl groups typically leads to a complete loss of activity.[12]

  • Position Matters: The position of the halogen atom significantly affects activity. For chlorophenol isomers, substitution at the para- and meta-positions relative to a linker group resulted in higher PTK inhibitory activity than substitution at the ortho-position.[12]

These principles can be visualized to guide the strategic selection of building blocks in a drug discovery program.

SAR_Halogenated_Cresols cluster_scaffold Core Halogenated Cresol Scaffold Scaffold Cresol Ring (Methylphenol) Halogen Halogen Type (X) (F, Cl, Br) Scaffold->Halogen Influences Position Halogen Position (Ortho, Meta, Para) Scaffold->Position Influences Hydroxyl Phenolic -OH Group Scaffold->Hydroxyl Essential for H-Bonding Affinity Target Binding Affinity Halogen->Affinity Cl > Br > F for PTK PK Pharmacokinetics (Metabolic Stability, Lipophilicity) Halogen->PK Position->Affinity Para/Meta > Ortho for PTK Selectivity Target Selectivity Position->Selectivity Hydroxyl->Affinity H-bond donor

Caption: Key structure-activity relationships for halogenated cresols.

Comparative Biological Activity: A Case Study in Kinase Inhibition

Protein kinases are critical targets in oncology and immunology. The search for potent and selective kinase inhibitors is a major focus of drug discovery. As demonstrated, halogenated phenols have shown significant promise as PTK inhibitors.[11] While direct data on 2-Chloro-3-fluoro-5-methylphenol is not extensively published, we can extrapolate its potential based on comparative studies of related compounds.

For instance, a study on chlorinated thymol (4-chloro-2-isopropyl-5-methylphenol), a cresol analog, found it had potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and acted synergistically with the antibiotic oxacillin.[14] This highlights how a single chlorination can introduce potent biological activity to a cresol scaffold.

In the context of kinase inhibition, the specific electronic and steric profile of 2-Chloro-3-fluoro-5-methylphenol is compelling. The electron-withdrawing nature of both halogens can modulate the acidity of the phenol, potentially optimizing its hydrogen-bonding capability. Furthermore, the chlorine at position 2 and fluorine at position 3 create a unique electronic and steric environment that could confer selectivity for a specific kinase ATP-binding pocket that is not achieved with mono-halogenated or symmetrically-halogenated analogs.

Compound TypeTarget/ActivityKey FindingsReference
Diphenylmethane Chlorophenols Protein Tyrosine Kinase (PTK)Showed potent PTK inhibition, with IC₅₀ values stronger than the genistein control. The methylene linker was superior to a carbonyl linker.[11][12]
4-Chloro-2-isopropyl-5-methylphenol Antimicrobial (MRSA)Exhibited direct antimicrobial activity and prevented biofilm formation. Showed synergistic activity with oxacillin.[14]
Halogenated Phenylethanolamines Beta-adrenolytic ActivityDihalogenated compounds showed varying abilities to block beta-receptors based on halogen position.[15]

Experimental Protocols for Comparative Evaluation

To rigorously compare 2-Chloro-3-fluoro-5-methylphenol against other halogenated cresols, a systematic experimental approach is required. The following protocols for an in vitro kinase inhibition assay and a standard cytotoxicity assay are foundational for such an evaluation.

Experimental Workflow: From Synthesis to Lead Candidate

A typical workflow for evaluating a novel building block like 2-Chloro-3-fluoro-5-methylphenol involves synthesizing a focused library of derivatives, followed by a cascade of biological assays.

Drug_Discovery_Workflow Start Scaffold Selection (e.g., 2-Chloro-3-fluoro-5-methylphenol) Synth Library Synthesis (Combinatorial Chemistry) Start->Synth Screen Primary Screening (In Vitro Kinase Assay) Synth->Screen Hit_ID Hit Identification (Potency > Threshold) Screen->Hit_ID Secondary Secondary Assays (Cytotoxicity, Selectivity Panel) Hit_ID->Secondary Lead_Opt Lead Optimization (SAR-guided Synthesis) Secondary->Lead_Opt Lead_Opt->Screen Iterative Cycles Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General drug discovery workflow for evaluating novel scaffolds.

Protocol 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol describes an ELISA-based method to determine the IC₅₀ value of a test compound against a specific PTK.

Rationale: This assay directly measures the compound's ability to inhibit the primary biological target, providing a quantitative measure of potency. The choice of ATP concentration near its Km value ensures competitive inhibitors can be accurately assessed.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a solution of a generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound substrate.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 2-Chloro-3-fluoro-5-methylphenol and other halogenated cresols) in the assay buffer. Include a positive control (e.g., Genistein[11]) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the diluted compounds to the wells.

    • Add the PTK enzyme to each well.

    • Initiate the phosphorylation reaction by adding an ATP solution (concentration is typically set at the Km for the specific enzyme).

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Wash the plate to stop the reaction and remove reagents.

    • Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Incubate to allow binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add an HRP substrate (e.g., TMB). A color change will occur, proportional to the amount of phosphorylated substrate.

  • Data Analysis: Stop the colorimetric reaction with an acid solution and measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Assay for General Cytotoxicity

This protocol assesses the effect of a compound on the viability of a mammalian cell line.[16]

Rationale: It is crucial to determine if a potent kinase inhibitor is also cytotoxic to cells, which could indicate off-target effects or a desirable anti-proliferative effect in cancer cells. This assay measures metabolic activity as a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Remove the growth medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[16]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic use of halogenation provides a powerful toolkit for fine-tuning the properties of drug candidates. 2-Chloro-3-fluoro-5-methylphenol stands out as a promising, albeit underexplored, building block. Its unique di-halogenation pattern—combining the small, highly electronegative fluorine with the larger, halogen-bonding capable chlorine—offers a distinct set of steric and electronic properties compared to more common mono-halogenated cresols.

Based on established structure-activity relationships, it is plausible that derivatives of 2-Chloro-3-fluoro-5-methylphenol could exhibit high potency and novel selectivity profiles against biological targets like protein kinases. The true potential of this scaffold can only be unlocked through systematic synthesis and evaluation using the robust experimental protocols outlined in this guide. Future research should focus on creating focused libraries around this core and testing them against a panel of kinases and other relevant targets to fully elucidate its value in the landscape of medicinal chemistry.

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  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology. Available at: [Link]

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Validation

A Comparative In Vitro Toxicity Assessment of 2-Chloro-3-fluoro-5-methylphenol: A Guide for Researchers

This guide provides a comprehensive framework for the in vitro toxicological assessment of 2-Chloro-3-fluoro-5-methylphenol, a halogenated phenolic compound. The content is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro toxicological assessment of 2-Chloro-3-fluoro-5-methylphenol, a halogenated phenolic compound. The content is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative compounds and the supporting experimental methodologies. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to toxicity evaluation.

Introduction: The Toxicological Landscape of Halogenated Phenols

Halogenated phenols are a class of compounds with widespread industrial applications, but also of significant environmental and health concern. Their toxicity can be influenced by the nature, number, and position of the halogen substituents on the phenol ring.[1] Substitution with chlorine and fluorine atoms, as in the case of 2-Chloro-3-fluoro-5-methylphenol, can significantly alter the compound's physicochemical properties, metabolic fate, and, consequently, its toxicological profile.

The lipophilicity and electronic properties of halogenated phenols are key determinants of their biological activity.[2] An increase in the number of chlorine atoms on a phenol ring, for instance, tends to increase its toxicity.[3] The introduction of a fluorine atom can further modify the compound's reactivity and metabolic stability. Therefore, a thorough in vitro toxicological evaluation is essential to characterize the potential hazards of novel halogenated phenols like 2-Chloro-3-fluoro-5-methylphenol.

This guide will outline a multi-parametric approach to assess the in vitro toxicity of 2-Chloro-3-fluoro-5-methylphenol, comparing it with a panel of structurally related compounds to provide a clear understanding of its relative toxicity. The selected assays will investigate key toxicological endpoints, including cytotoxicity, genotoxicity, and oxidative stress.

Experimental Design: A Framework for Comparative Analysis

A robust comparative assessment requires a carefully designed experimental plan. This involves the selection of appropriate cell models, a panel of comparator compounds, and a battery of in vitro assays targeting different mechanisms of toxicity.

Selection of In Vitro Models

The choice of cell lines is critical for obtaining relevant toxicological data. For a general toxicity screen, a combination of cell lines representing different tissues is recommended. For this assessment, we propose the use of:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line capable of metabolizing xenobiotics, making it relevant for assessing metabolism-dependent toxicity.

  • HaCaT (Human Keratinocyte): An immortalized human skin cell line, relevant for assessing dermal toxicity, as skin is a potential route of exposure for industrial chemicals.[4]

  • A549 (Human Lung Carcinoma): A human lung epithelial cell line, relevant for assessing toxicity via inhalation.

Comparator Compound Panel

To contextualize the toxicity of 2-Chloro-3-fluoro-5-methylphenol, a panel of comparator compounds with varying halogenation patterns will be used. This allows for an analysis of structure-activity relationships.

  • Phenol: The parent compound, serving as a baseline for toxicity.

  • 2-Chloro-5-methylphenol: To assess the effect of the fluorine substitution.

  • 3-Fluoro-5-methylphenol: To assess the effect of the chlorine substitution.

  • 2,4-Dichlorophenol: A well-studied dichlorinated phenol.

  • Pentachlorophenol (PCP): A highly chlorinated and toxic phenol, serving as a positive control for high toxicity.[5]

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive toxicological profile of 2-Chloro-3-fluoro-5-methylphenol.

Experimental Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Compound Compound Preparation (2-Chloro-3-fluoro-5-methylphenol & Comparators) Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Compound->Cytotoxicity Genotoxicity Genotoxicity Assessment (Comet Assay) Compound->Genotoxicity OxidativeStress Oxidative Stress Assessment (ROS Assay) Compound->OxidativeStress Cells Cell Line Culture (HepG2, HaCaT, A549) Cells->Cytotoxicity Cells->Genotoxicity Cells->OxidativeStress IC50 IC50 Determination Cytotoxicity->IC50 DNA_Damage DNA Damage Quantification Genotoxicity->DNA_Damage ROS_Levels ROS Level Measurement OxidativeStress->ROS_Levels Comparison Comparative Analysis IC50->Comparison DNA_Damage->Comparison ROS_Levels->Comparison

Caption: Overall experimental workflow for the comparative in vitro toxicity assessment.

Methodologies: Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the selected in vitro assays. Adherence to these protocols is crucial for generating reliable and reproducible data.

Cytotoxicity Assessment

Cytotoxicity will be assessed using two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-3-fluoro-5-methylphenol and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6][7]

This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of the supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Genotoxicity Assessment: The Comet Assay

The single-cell gel electrophoresis or "Comet" assay is a sensitive method for detecting DNA damage at the level of individual cells.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of the test compounds for a defined period (e.g., 4 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of reactive oxygen species, which is a common mechanism of toxicity for many phenolic compounds.[8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compounds as described for the cytotoxicity assays.

  • Probe Loading: After the treatment period, remove the medium and incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: After incubation with the probe, wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Express the results as a fold increase in fluorescence relative to the untreated control.

Comparative Data Presentation

The following tables present hypothetical but plausible data for the in vitro toxicity assessment of 2-Chloro-3-fluoro-5-methylphenol and the comparator compounds. The data is structured for clear comparison across the different assays and cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM)
CompoundHepG2 (MTT)HaCaT (MTT)A549 (MTT)HepG2 (LDH)HaCaT (LDH)A549 (LDH)
2-Chloro-3-fluoro-5-methylphenol 150180210250290320
Phenol>1000>1000>1000>1000>1000>1000
2-Chloro-5-methylphenol[9]350400450500550600
3-Fluoro-5-methylphenol800850900>1000>1000>1000
2,4-Dichlorophenol[10]507590100120150
Pentachlorophenol[5]51015152535

Note: The IC50 value for 2-Chloro-5-methylphenol is based on a reported pIC50 of 0.393, which corresponds to an IC50 in the micromolar range.[9] The values for 2,4-Dichlorophenol are based on literature data showing significant cytotoxicity.[10]

Table 2: Comparative Genotoxicity (Comet Assay - % Tail DNA)
Compound (Concentration)HepG2HaCaTA549
Untreated Control 2.5 ± 0.52.8 ± 0.62.6 ± 0.4
2-Chloro-3-fluoro-5-methylphenol (100 µM) 15.2 ± 2.112.5 ± 1.810.8 ± 1.5
Phenol (500 µM)4.1 ± 0.83.9 ± 0.74.3 ± 0.9
2-Chloro-5-methylphenol (200 µM)8.9 ± 1.27.5 ± 1.16.8 ± 1.0
3-Fluoro-5-methylphenol (400 µM)5.2 ± 0.94.8 ± 0.85.5 ± 1.0
2,4-Dichlorophenol (25 µM)25.8 ± 3.522.1 ± 2.919.7 ± 2.5
Pentachlorophenol (2.5 µM)45.3 ± 5.140.2 ± 4.535.6 ± 3.9
Table 3: Comparative Oxidative Stress (ROS Production - Fold Increase)
Compound (Concentration)HepG2HaCaTA549
Untreated Control 1.01.01.0
2-Chloro-3-fluoro-5-methylphenol (100 µM) 3.8 ± 0.43.2 ± 0.32.9 ± 0.3
Phenol (500 µM)1.5 ± 0.21.3 ± 0.11.4 ± 0.2
2-Chloro-5-methylphenol (200 µM)2.5 ± 0.32.1 ± 0.21.9 ± 0.2
3-Fluoro-5-methylphenol (400 µM)1.8 ± 0.21.6 ± 0.21.7 ± 0.2
2,4-Dichlorophenol (25 µM)5.2 ± 0.64.5 ± 0.54.1 ± 0.4
Pentachlorophenol (2.5 µM)8.9 ± 0.97.8 ± 0.87.1 ± 0.7

Interpretation and Mechanistic Insights

The hypothetical data presented above suggests that 2-Chloro-3-fluoro-5-methylphenol exhibits moderate in vitro toxicity.

  • Cytotoxicity: The IC50 values indicate that 2-Chloro-3-fluoro-5-methylphenol is more cytotoxic than phenol, 2-chloro-5-methylphenol, and 3-fluoro-5-methylphenol, but less toxic than the highly chlorinated phenols, 2,4-dichlorophenol and pentachlorophenol. The presence of both chlorine and fluorine appears to enhance its cytotoxic potential compared to the single-halogenated analogues.

  • Genotoxicity: The Comet assay results suggest that 2-Chloro-3-fluoro-5-methylphenol can induce DNA damage, as indicated by the increase in % Tail DNA. This effect is more pronounced than that of phenol and the single-halogenated comparators, but less severe than that of the di- and penta-chlorinated phenols.

  • Oxidative Stress: The increased production of ROS suggests that oxidative stress is a likely mechanism contributing to the observed cytotoxicity and genotoxicity of 2-Chloro-3-fluoro-5-methylphenol. Halogenated phenols are known to induce oxidative stress, which can lead to cellular damage.[11]

The following diagram illustrates the potential mechanism of toxicity for 2-Chloro-3-fluoro-5-methylphenol, involving the generation of reactive oxygen species and subsequent cellular damage.

Toxicity Pathway cluster_Cellular_Uptake Cellular Uptake cluster_Metabolism Metabolic Activation (Potential) cluster_ROS_Generation ROS Generation cluster_Cellular_Damage Cellular Damage cluster_Cellular_Response Cellular Response Compound 2-Chloro-3-fluoro-5-methylphenol Metabolites Reactive Metabolites Compound->Metabolites Metabolism ROS Increased ROS (Reactive Oxygen Species) Compound->ROS Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Membrane_Damage Membrane Damage OxidativeStress->Membrane_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cytotoxicity Cytotoxicity Membrane_Damage->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Potential mechanism of 2-Chloro-3-fluoro-5-methylphenol-induced toxicity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro toxicity assessment of 2-Chloro-3-fluoro-5-methylphenol. The presented methodologies and comparative data analysis strategy offer a robust approach for characterizing its toxicological profile. The hypothetical data suggests that 2-Chloro-3-fluoro-5-methylphenol possesses moderate cytotoxicity and genotoxicity, likely mediated by the induction of oxidative stress.

Future studies should focus on:

  • Metabolite Identification: Identifying the specific metabolites of 2-Chloro-3-fluoro-5-methylphenol to understand their contribution to the observed toxicity.

  • Mechanism of Action: Further elucidating the specific cellular pathways affected by this compound, such as apoptosis and cell cycle regulation.

  • In Vivo Studies: Validating the in vitro findings with in vivo studies to provide a more complete toxicological risk assessment.

By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to support the safe development and use of novel chemical entities.

References

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-biological interactions, 80(1), 1-41.
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: hydrophobic, electronic, and steric constants. American Chemical Society.
  • Shimizu, Y., et al. (2000). In vitro cytotoxicity of chlorophenols to human and rat hepatocytes. Journal of health science, 46(5), 389-394.
  • Jia, W., et al. (2019). The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay. Chemosphere, 223, 308-316. [Link]

  • Barber, J. T., et al. (1997). A comparison of the toxicity and metabolism of phenol and chlorinated phenols by Lemna gibba, with special reference to 2,4,5-trichlorophenol. Environmental Toxicology and Chemistry, 16(7), 1381-1387.
  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-methylphenol. CompTox Chemicals Dashboard. [Link]

  • CPAchem. (2019). Safety data sheet: 2-Chloro-5-methylphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylphenol. PubChem Compound Summary. [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology letters, 24(2-3), 119-124.
  • Miranda, M., et al. (1988). Comparative cytotoxicity of phenols in vitro. Biochemical pharmacology, 37(6), 1125-1128.
  • Xiang, Y., et al. (2022). Formation of highly toxic halogenated coupling byproducts in UV/Chlorine reaction of phenols in presence of halides.
  • Smith, C. J., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological sciences, 69(1), 265-277. [Link]

  • ResearchGate. (n.d.). IC50 values of the respective extracts in different in vitro models. [Link]

  • Chon, J. W., et al. (2016). In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. Macromolecular Research, 24(12), 1083-1088.
  • NextSDS. (n.d.). 2-Chloro-5-fluoro-3-methylphenol — Chemical Substance Information. [Link]

  • Shen, M., et al. (2017). The toxic effects of chlorophenols and associated mechanisms in fish. Environmental toxicology and pharmacology, 50, 1-9. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-3-methylphenol. Abstract Sifter. [Link]

  • ResearchGate. (n.d.). IC 50 values. The IC 50 values of Methanol, Chloroform, Pet ether extracts and standard for DPPH are 3.63 ± 0.14 μg. [Link]

  • Imai, T., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 9(4), 1836-1840.
  • IOSR Journal of Applied Chemistry. (2015).
  • ResearchGate. (n.d.). In vitro antioxidant activity ic50 values of the Synthesized compounds. [Link]

  • EXCLI Journal. (2010). Editorial: IN VITRO TEST SYSTEMS IN TOXICOLOGY. 9, 1-5.
  • Canada.ca. (2024). Substituted Phenols Group - information sheet. [Link]

  • O'Keeffe, L., et al. (2022). Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. Food and Chemical Toxicology, 168, 113290. [Link]

  • ResearchGate. (n.d.). IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... [Link]

  • Patel, D., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 17(6), 1365–1373.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). PUBLIC REPORT Phenol, 2-chloro-4-[(1E)-2-[3-(methylthio)-1,2,4-thiadiazol-5-yl]diazenyl].
  • Martin, A., & Sarkar, A. (2018).
  • Hollender, J., et al. (1997). Regulation of chloro- and methylphenol degradation in Comamonas testosteroni JH5. Applied and environmental microbiology, 63(6), 2330–2338.

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Safety & Regulatory Compliance

Safety

2-Chloro-3-fluoro-5-methylphenol proper disposal procedures

This comprehensive technical guide outlines the standard operating procedures (SOPs) for the safe handling, segregation, and disposal of 2-Chloro-3-fluoro-5-methylphenol (CAS#: 1807168-54-2) in a professional laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide outlines the standard operating procedures (SOPs) for the safe handling, segregation, and disposal of 2-Chloro-3-fluoro-5-methylphenol (CAS#: 1807168-54-2) in a professional laboratory setting.

As a halogenated phenol, this compound presents specific environmental and toxicological hazards that strictly prohibit standard sink or municipal trash disposal. Proper management requires adherence to Resource Conservation and Recovery Act (RCRA) guidelines for Halogenated Organic Compounds (HOCs) to prevent environmental contamination and ensure regulatory compliance.

Physicochemical Hazard Profile

Understanding the chemical properties of 2-Chloro-3-fluoro-5-methylphenol is the first step in designing a self-validating disposal protocol. The presence of both chlorine and fluorine atoms on the phenolic ring dictates its waste classification and the required destruction methodology.

Property / CharacteristicOperational DataDisposal Implication
Chemical Class Halogenated PhenolMust be segregated into designated Halogenated Organic Waste streams.
Physical State Solid / CrystallineSolid waste (e.g., contaminated Kimwipes, empty vials) requires separate solid halogenated waste containers.
Thermal Decomposition Yields HCl, HF, and COxRequires high-temperature incineration equipped with caustic gas scrubbers[1].
Toxicity Skin/Eye Irritant, Toxic to aquatic lifeRequires strict secondary containment; prohibits drain disposal or landfilling[2].

Waste Segregation and Disposal Logic

The fundamental principle of halogenated waste disposal is preventing the formation of highly toxic byproducts (such as dioxins and furans) which can occur if these compounds are combusted at low temperatures or mixed with incompatible chemicals. The EPA strictly restricts the land disposal of liquid and nonliquid hazardous wastes containing Halogenated Organic Compounds (HOCs) in total concentrations greater than or equal to 1,000 mg/kg[3].

Below is the logical workflow for processing this waste within a laboratory environment.

G Start Waste Generation: 2-Chloro-3-fluoro-5-methylphenol Segregate Segregate Waste Stream Start->Segregate Halogenated Halogenated Organic Waste (Primary Liquid/Solvent) Segregate->Halogenated Solutions/Extracts SolidWaste Solid Waste (Contaminated PPE/Vials) Segregate->SolidWaste Consumables Label RCRA Labeling & Documentation Halogenated->Label SolidWaste->Label Storage Secondary Containment Storage Label->Storage Disposal Licensed High-Temp Incineration (with Caustic Scrubbing) Storage->Disposal

Figure 1: Laboratory workflow for the segregation and disposal of halogenated phenol waste.

Step-by-Step Laboratory Disposal Methodology

Do not attempt to neutralize or chemically treat 2-Chloro-3-fluoro-5-methylphenol in-house. The only recognized, safe method for the destruction of nonsolvent halogenated wastes is transfer to a licensed professional waste disposal service for rotary kiln incineration[1][2].

Step 1: PPE and Preparation

  • Causality: Phenolic compounds are readily absorbed through the skin and can cause severe irritation or systemic toxicity.

  • Action: Before handling waste, don heavy-duty nitrile or neoprene gloves (standard latex offers insufficient protection against phenols), a chemically resistant lab coat, and splash-proof safety goggles.

Step 2: Segregation into Approved Containers

  • Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of disposal and can lead to exothermic reactions if incompatible solvents are present.

  • Action:

    • Liquid Waste: Pour any solutions containing 2-Chloro-3-fluoro-5-methylphenol into a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass carboy) explicitly marked for Halogenated Organics . Do not use metal containers, as trace degradation can release halide ions that corrode metal.

    • Solid Waste: Place contaminated weighing boats, pipette tips, and empty chemical bottles into a designated solid hazardous waste bin lined with a compatible poly-bag.

Step 3: RCRA-Compliant Labeling

  • Causality: Licensed disposal contractors must know the exact halogen content (Chlorine and Fluorine) to route the waste to an incinerator equipped with the correct caustic scrubbing capacity to neutralize the resulting HCl and HF gases[1].

  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "2-Chloro-3-fluoro-5-methylphenol" and note the presence of "Fluorinated and Chlorinated Organics."

Step 4: Secondary Containment and Storage

  • Causality: Mitigates the risk of catastrophic spills during the accumulation phase.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray capable of holding 110% of the container's volume). Ensure the area is well-ventilated and away from strong oxidizing agents.

Step 5: Transfer to Licensed Professionals

  • Causality: EPA regulations mandate that halogenated organic wastes be treated via specific thermal or chemical destruction methods unavailable in standard laboratories[3].

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste handler to schedule a pickup. Transfer the waste in a closable, labeled salvage container[2].

Spill Response and Decontamination

In the event of an accidental spill during the disposal process, immediate and methodical action is required to prevent environmental release.

  • Isolate the Area: Evacuate non-essential personnel. Ensure laboratory ventilation/fume hoods are operating at maximum capacity.

  • Containment: For solid spills, gently sweep up the material using spark-proof tools to avoid dust generation. For liquid solutions, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders). Do not use combustible materials like sawdust.

  • Collection: Scoop the absorbed mixture into a heavy-duty, sealable plastic or glass container.

  • Surface Decontamination: Wash the spill surface with a dilute alkaline detergent solution, as phenols are more soluble in basic conditions. Collect all wash water as hazardous aqueous waste, as it now contains trace halogenated organics.

References

  • AOBChem. "Safety Data Sheet: 2-Chloro-3-fluoro-5-methylphenol." AOBChem USA.
  • Environmental Protection Agency (EPA). "Land Disposal Restrictions for Certain 'California List' Hazardous Wastes and Modifications to the Framework." EPA.gov.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Chloro-3-fluoro-5-methylphenol

This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-3-fluoro-5-methylphenol. Designed for researchers, scientists, and professionals in drug development, this documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-3-fluoro-5-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined below are based on established best practices for handling substituted phenols, a class of compounds known for their potential toxicity and corrosivity.

Understanding the Hazard: A Proactive Approach to Safety

Key Hazards of Substituted Phenols:

  • Acute Toxicity: Can be fatal in small doses.[1]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][3]

  • Dermal Absorption: Readily penetrates the skin, which can lead to systemic poisoning.[3][4]

  • Anesthetic Effect: May not cause immediate pain upon skin contact, delaying first aid response.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-Chloro-3-fluoro-5-methylphenol. The selection of appropriate PPE is contingent on the nature of the procedure and the potential for exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving is strongly recommended.[4] The inner glove should be a standard nitrile exam glove, while the outer glove should be of a more resistant material. For incidental contact with dilute solutions, thicker nitrile (8mil) or neoprene gloves are advisable.[5] For handling concentrated solutions or in situations with a higher risk of splashing, butyl rubber or Viton gloves offer superior protection.[3] It is crucial to note that nitrile gloves offer limited protection and should be changed immediately upon any contamination.[4][6]
Eye and Face Protection ANSI Z87.1-compliant safety glasses are the minimum requirement.[1][2] However, due to the severe eye damage phenols can inflict, chemical splash goggles should be worn.[6] In procedures where there is a significant splash hazard, a full face shield used in conjunction with goggles is mandatory.[1][2][6][7]
Body Protection A fully buttoned, long-sleeved lab coat is essential.[2][3] For tasks with a higher potential for splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3][5] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[3]
Respiratory Protection All work with 2-Chloro-3-fluoro-5-methylphenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][3][5][6][7] If the nature of the work prevents the use of a fume hood, a risk assessment must be performed by Environmental Health & Safety (EHS) to determine if a respirator is necessary.[1][2][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will significantly mitigate the associated risks.

3.1. Pre-Operational Checklist:

  • Designated Area: Establish a designated area for the storage and handling of 2-Chloro-3-fluoro-5-methylphenol.[1][2][6] This area should be clearly marked with appropriate warning signs.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible within a 10-second travel distance and are in proper working order.[3][5][6]

  • Spill Kit: Ensure a spill kit specifically for phenol or corrosive materials is available. This should include absorbent materials like vermiculite or commercially available absorbents.[7]

  • First Aid: Have a first aid kit on hand that includes polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for treating skin exposures.[3][4][6]

  • Review Procedures: All personnel must review the Standard Operating Procedure (SOP) and this guide before commencing work.[4] Never work alone when handling this compound.[3]

3.2. Handling Procedure:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Chemical Fume Hood: Conduct all manipulations of 2-Chloro-3-fluoro-5-methylphenol inside a certified chemical fume hood.[3][6][7]

  • Containment: Use secondary containment, such as a tray, to contain any potential spills.[1][2]

  • Avoid Contamination: Be meticulous in your technique to avoid contact with gloves. If a glove is contaminated, remove it immediately using the proper technique and wash your hands before donning a new pair.[4][6][8]

  • Storage: Keep containers of 2-Chloro-3-fluoro-5-methylphenol tightly closed when not in use and store them in a cool, well-ventilated area away from incompatible materials such as strong oxidizers.[1][2][9] Containers should be stored below eye level.[1][2]

3.3. Post-Operational Procedure:

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the lab coat or apron, face shield, and goggles, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

4.1. Skin Exposure:

  • Immediate Action: Rapid decontamination is crucial to minimize absorption.[3]

  • Remove Clothing: Immediately remove all contaminated clothing, including leather items like belts and watchbands.[3]

  • PEG Treatment: Liberally apply PEG-300 or PEG-400 to the affected area using gauze pads.[3][4] Gently wipe the area and continue to apply fresh PEG until the characteristic odor of phenol is no longer present.[3]

  • Water Rinse (if PEG is unavailable): If PEG is not available, use a safety shower or drench hose to rinse the area for at least 15 minutes. It is important to use copious amounts of water, as small amounts may only dilute and spread the chemical.[7]

  • Medical Attention: Seek immediate medical attention for any exposure.[3]

4.2. Eye Exposure:

  • Immediate Flushing: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15-20 minutes.[7] Hold the eyelids open to ensure thorough rinsing.[7]

  • Do Not Use PEG: Do not use PEG in the eyes.[7]

  • Medical Attention: Seek immediate medical attention.[7]

4.3. Inhalation:

  • Fresh Air: Move the affected individual to fresh air immediately.[5]

  • Medical Attention: Call for immediate medical assistance.[5]

4.4. Ingestion:

  • Do Not Induce Vomiting: Do not induce vomiting.

  • Medical Attention: Seek immediate medical attention.[3]

Spill and Waste Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

5.1. Spill Response:

  • Minor Spills (inside a fume hood):

    • Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[7]

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.[7]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Wipe down the spill area with soap and water.[6]

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.[4]

    • If the spill is outside of a fume hood, evacuate the laboratory.[4]

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety department or emergency response team immediately.[4]

5.2. Waste Disposal:

  • Segregation: All waste contaminated with 2-Chloro-3-fluoro-5-methylphenol, including empty containers, used PPE, and spill cleanup materials, must be collected as hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider. Do not dispose of this chemical down the drain or in the regular trash.[8][10]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for safely handling 2-Chloro-3-fluoro-5-methylphenol.

Workflow for Handling 2-Chloro-3-fluoro-5-methylphenol cluster_emergency Emergency Procedures start Start: Prepare for Handling 2-Chloro-3-fluoro-5-methylphenol pre_op Pre-Operational Checks: - Review SOP - Verify Emergency Equipment - Prepare Spill Kit & First Aid start->pre_op ppe_selection Select & Don Appropriate PPE: - Double Gloves (Resistant Outer) - Goggles & Face Shield - Lab Coat & Apron pre_op->ppe_selection handling Conduct Work in Chemical Fume Hood ppe_selection->handling post_op Post-Operational Procedures: - Decontaminate Work Area - Doff PPE Correctly - Wash Hands handling->post_op exposure Exposure Occurs handling->exposure If Exposure spill Spill Occurs handling->spill If Spill waste_disposal Segregate & Dispose of Hazardous Waste post_op->waste_disposal end End of Procedure waste_disposal->end skin_exposure Skin Exposure: - Remove Clothing - Apply PEG-400 - Seek Medical Aid exposure->skin_exposure Skin eye_exposure Eye Exposure: - Flush with Water (15+ min) - Seek Medical Aid exposure->eye_exposure Eye minor_spill Minor Spill: - Absorb & Contain - Clean Area spill->minor_spill Minor major_spill Major Spill: - Evacuate Area - Notify EHS spill->major_spill Major

Caption: A flowchart outlining the necessary steps and emergency procedures for handling 2-Chloro-3-fluoro-5-methylphenol.

References

  • Standard Operating Procedure. Phenol. (n.d.).
  • 2-Chloro-5-fluoro-3-methylphenol — Chemical Substance Information - NextSDS. (n.d.).
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).
  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
  • FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS). (2023, June 30).
  • Phenol. Laboratory Standard Operating Procedure for: (n.d.). University of Michigan-Dearborn.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 3).
  • Safety data sheet - BASF. (2025, July 1).
  • Phenol. (n.d.). UNC Charlotte.
  • Safety data sheet - CPAChem. (2019, May 16).
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.).
  • 12 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

Sources

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